molecular formula C15H21ClN2 B2743599 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine CAS No. 1894657-50-1

4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine

Katalognummer: B2743599
CAS-Nummer: 1894657-50-1
Molekulargewicht: 264.8
InChI-Schlüssel: XFDQGRHHANQEAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. This compound features a hybrid structure incorporating both piperidine and pyrrolidine heterocyclic rings, substituted with a chlorophenyl group. The piperidine ring is a prevalent scaffold in pharmaceuticals , while the pyrrolidine ring is a cornerstone of modern medicinal chemistry due to its saturated nature, which allows for greater three-dimensional exploration of chemical space . The presence of the 4-chlorophenyl group is a strategically important modification; halogenation is a widely employed strategy in medicinal chemistry to enhance a molecule's lipophilicity, permeability through biological membranes, and metabolic stability . Furthermore, the chlorine atom can participate in specific, directional halogen bonds with biological targets, potentially contributing to binding affinity and selectivity . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure is closely related to other researched chlorophenyl-substituted nitrogen heterocycles. For instance, 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and shown to exhibit significant analgesic activity in pharmacological studies . Other piperidine-based compounds are investigated as agonists for targets like AMP-activated protein kinase (AMPK), which is a key regulator of metabolism and is explored for potential applications in diseases such as diabetes and cancer . Researchers can utilize 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine as a key intermediate to explore structure-activity relationships (SAR) and develop novel bioactive molecules. Synthetic methods for related structures often involve cyclization reactions to form the heterocyclic cores and subsequent cross-coupling or functional group transformations to assemble the final molecular architecture . Attention: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers handling this compound should adhere to all applicable laboratory safety protocols.

Eigenschaften

IUPAC Name

4-[1-(4-chlorophenyl)pyrrolidin-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2/c16-14-1-3-15(4-2-14)18-10-7-13(11-18)12-5-8-17-9-6-12/h1-4,12-13,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDQGRHHANQEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCN(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift away from flat, sp2-hybridized aromatic systems toward 3D, sp3-rich scaffolds has become a cornerstone of successful drug design. The compound 4-[1-(4-chlorophenyl)pyrrolidin-3-yl]piperidine represents a highly privileged, bis-heterocyclic building block. By combining a rigidified pyrrolidine-piperidine axis with a lipophilic 4-chlorophenyl moiety, this scaffold serves as a robust foundation for developing central nervous system (CNS) therapeutics, particularly those targeting G-protein-coupled receptors (GPCRs) and monoamine transporters[1][2].

This whitepaper provides an in-depth analysis of the chemical properties, structural advantages, and synthetic utility of this compound, equipping drug development professionals with actionable, self-validating protocols for its implementation.

Chemical Properties and Physical Constants

The physical and chemical constants of 4-[1-(4-chlorophenyl)pyrrolidin-3-yl]piperidine dictate its behavior in both synthetic workflows and biological systems[3].

PropertyValue
IUPAC Name 4-[1-(4-chlorophenyl)pyrrolidin-3-yl]piperidine
CAS Number 1894657-50-1
Molecular Formula C15H21ClN2
Molecular Weight 264.8 g/mol
InChI Key XFDQGRHHANQEAJ-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) ~15.3 Ų (piperidine NH) + ~3.2 Ų (pyrrolidine N) = ~18.5 Ų
Predicted LogP ~3.2 - 3.5
Hydrogen Bond Donors 1 (Piperidine secondary amine)
Hydrogen Bond Acceptors 2 (Piperidine N, Pyrrolidine N)
Stereochemical Considerations

The attachment of the piperidine ring at the C3 position of the pyrrolidine core generates a chiral center. Consequently, the commercial building block typically exists as a racemate. Because stereochemistry is a critical determinant in target binding affinity (e.g., distinguishing between target and off-target GPCRs), researchers must account for chiral resolution or asymmetric synthesis during late-stage lead optimization [1].

Structural Analysis & Pharmacophore Mapping

The architectural design of this molecule offers two distinct pharmacological advantages:

  • The 4-Chlorophenyl Moiety: The inclusion of a chlorine atom at the para position of the phenyl ring serves a dual purpose. First, it enhances lipophilicity (LogP ~3.2), which is a critical parameter for crossing the blood-brain barrier (BBB)[4]. Second, the halogen atom blocks the para position from cytochrome P450 (CYP450)-mediated aromatic hydroxylation, significantly extending the metabolic half-life of the scaffold in vivo[1].

  • Differential Basicity of the Bis-Heterocycle: The molecule contains two nitrogen atoms with vastly different electronic environments. The piperidine nitrogen is a highly basic secondary aliphatic amine (pKa ~9.5–10.5). In stark contrast, the pyrrolidine nitrogen is conjugated directly to the 4-chlorophenyl ring, rendering it an aniline-like tertiary amine with a drastically reduced basicity (pKa ~2.0–3.0). This differential basicity is a massive synthetic advantage, allowing for protecting-group-free, regioselective functionalization of the piperidine ring [2].

Application in CNS Target Modulation

Derivatives of the phenyl-pyrrolidine and phenyl-piperidine classes are ubiquitous in neuropharmacology. This specific scaffold is frequently utilized in the synthesis of Histamine H3 receptor antagonists and Dopamine Transporter (DAT) inhibitors [2][5]. The rigid sp3-rich core correctly orients the basic piperidine nitrogen to interact with the conserved aspartate residue in the binding pockets of these CNS targets.

G A Scaffold: 4-[1-(4-Chlorophenyl) pyrrolidin-3-yl]piperidine B Regioselective N-Alkylation A->B Synthetic Expansion C CNS Ligand (e.g., DAT Inhibitor) B->C Lead Generation D Target Binding & Modulation C->D Pharmacological Evaluation

Figure 1: Synthetic expansion and pharmacological evaluation workflow for the bis-heterocyclic scaffold.

Experimental Methodology: Regioselective N-Functionalization

To leverage this building block in drug discovery, scientists must functionalize the piperidine core. The following protocol details a self-validating reductive amination workflow that exploits the molecule's differential basicity.

Protocol: Regioselective Reductive Amination

Objective: To selectively alkylate the secondary piperidine nitrogen without affecting the pyrrolidine nitrogen.

Causality & Design: Because the pyrrolidine nitrogen is conjugated with the 4-chlorophenyl ring, it is essentially non-nucleophilic. The piperidine nitrogen remains highly nucleophilic, allowing for exclusive reaction at this site without the need for Boc- or Cbz- protection strategies [3].

Step 1: Iminium Ion Formation

  • Action: Dissolve 4-[1-(4-chlorophenyl)pyrrolidin-3-yl]piperidine (1.0 eq) and the target aliphatic/aromatic aldehyde (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add glacial acetic acid (0.1 eq).

  • Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, accelerating nucleophilic attack by the piperidine nitrogen and driving the formation of the highly electrophilic iminium ion intermediate.

Step 2: Selective Reduction

  • Action: After 1 hour of stirring at room temperature under an inert atmosphere, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Causality: STAB is explicitly chosen over harsher reducing agents like sodium borohydride ( NaBH4​ ). STAB selectively reduces the transient iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted primary alcohol byproducts.

Step 3: Quenching and Workup

  • Action: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Self-Validating Analytical Confirmation To ensure the integrity of the protocol, the system must be analytically validated before proceeding to biological assays:

  • LC-MS Validation: Analyze the crude mixture. The expected outcome is a single major peak corresponding to the [M+H]+ of the alkylated product, confirming successful mass addition.

  • 1H-NMR (CDCl3) Validation: Confirm regioselectivity by observing the disappearance of the broad piperidine N-H singlet (typically ~1.5–2.0 ppm) and the appearance of new alkyl protons. Crucially, the aromatic protons of the 4-chlorophenyl group (centered around 6.5–7.2 ppm) must remain unchanged, proving the pyrrolidine side of the molecule was unperturbed [4].

References

  • PubChem. "4-(1-Pyrrolidinyl)piperidine - CID 78703". National Center for Biotechnology Information.[Link]

  • PubChem. "4-(4-Chlorophenyl)piperidine - CID 1203613". National Center for Biotechnology Information.[Link]

  • Addie, M., et al. "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases". Journal of Medicinal Chemistry.[Link]

  • Wikipedia. "1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine". Wikimedia Foundation.[Link]

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An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profiling of Novel Chemical Entities: A Methodological Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: De-risking Drug Discovery through Early Safety Assessment

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1][2] A robust and early assessment of a compound's safety profile is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug development. This guide provides a comprehensive overview of the essential in vitro toxicity assays and a strategic framework for their application in characterizing the safety profile of an NCE, exemplified by the hypothetical compound CAS 1894657-50-1.

The primary objective of in vitro toxicology is to identify potential liabilities of a compound before it enters more complex and resource-intensive in vivo studies.[1][3] By utilizing a battery of cell-based assays, researchers can gain critical insights into a compound's potential to cause cytotoxicity, genotoxicity, cardiotoxicity, and organ-specific toxicity, such as drug-induced liver injury (DILI).[2][4] This early-stage screening allows for the prioritization of candidates with the most favorable safety profiles, guiding medicinal chemistry efforts to mitigate identified risks and ultimately increasing the probability of clinical success.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the key in vitro toxicity assays, the rationale behind their selection, and the interpretation of the generated data.

I. Foundational Safety Assessment: Cytotoxicity Profiling

The initial step in evaluating the safety of an NCE is to determine its potential to cause direct harm to cells, a property known as cytotoxicity.[5][6] These assays are fundamental to understanding the concentration at which a compound begins to elicit cellular damage and are crucial for establishing the therapeutic window.[6] A variety of assays are available, each interrogating different aspects of cellular health.

Key Cytotoxicity Assays

A multi-parametric approach is often employed to gain a comprehensive understanding of a compound's cytotoxic potential.[7]

Assay TypePrincipleEndpoint Measured
Metabolic Viability Assays (e.g., MTT, Alamar Blue) Measures the metabolic activity of viable cells, which is proportional to the number of living cells.Colorimetric or fluorometric signal indicating mitochondrial reductase activity.
Membrane Integrity Assays (e.g., LDH, Propidium Iodide) Detects the leakage of intracellular components or the uptake of dyes by cells with compromised membranes.Lactate dehydrogenase (LDH) release into the culture medium or fluorescence of DNA-bound propidium iodide.[5]
ATP Content Assays Quantifies the amount of ATP present, which is a key indicator of cell viability and metabolic function.Luminescence signal proportional to ATP concentration.
Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Incubation Compound Incubation (e.g., 24, 48, 72 hours) Compound_Prep->Incubation Cell_Seeding Cell Seeding (e.g., HepG2, HeLa) Cell_Seeding->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay ATP_Assay ATP Assay Incubation->ATP_Assay Data_Acquisition Data Acquisition (Plate Reader) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition ATP_Assay->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation

Caption: A generalized workflow for in vitro cytotoxicity testing.

Step-by-Step Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., CAS 1894657-50-1) in culture medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Compound Exposure: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

II. Assessing Genotoxic Potential

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer.[8] Regulatory agencies mandate a battery of genotoxicity assays to assess this risk.[9][10]

Standard Battery of In Vitro Genotoxicity Assays
AssayPrincipleEndpoint Measured
Bacterial Reverse Mutation Assay (Ames Test) Detects the ability of a compound to induce mutations in specific strains of Salmonella typhimurium and Escherichia coli.Reversion of the bacteria to a state where they can synthesize an essential amino acid (histidine or tryptophan).
In Vitro Micronucleus Assay Identifies substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).Formation of micronuclei, which are small nuclei that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division.[10]
In Vitro Chromosomal Aberration Assay Evaluates the potential of a compound to induce structural and numerical chromosomal abnormalities in mammalian cells.Microscopic analysis of chromosomes in metaphase-arrested cells.
Logical Flow of Genotoxicity Testing

The following diagram outlines the decision-making process in genotoxicity assessment.

Genotoxicity_Flow Start Start Genotoxicity Assessment Ames Ames Test Start->Ames Micronucleus In Vitro Micronucleus Assay Ames->Micronucleus Chromosomal_Aberration In Vitro Chromosomal Aberration Assay Micronucleus->Chromosomal_Aberration Positive_Result Positive Result in Any Assay Chromosomal_Aberration->Positive_Result Negative_Result All Assays Negative Chromosomal_Aberration->Negative_Result Further_Investigation Further Mechanistic Studies and/or In Vivo Follow-up Positive_Result->Further_Investigation Low_Genotoxic_Concern Low Genotoxic Concern Negative_Result->Low_Genotoxic_Concern

Caption: Decision tree for in vitro genotoxicity assessment.

III. Organ-Specific Toxicity: Focus on Hepatotoxicity

The liver is a primary site of drug metabolism and is therefore particularly susceptible to drug-induced injury (DILI).[2][4] In vitro hepatotoxicity assays are essential for identifying compounds that may pose a risk to the liver.[11]

Key In Vitro Hepatotoxicity Models and Assays
Model/AssayDescriptionKey Parameters
Hepatoma Cell Lines (e.g., HepG2) Immortalized human liver carcinoma cells that are a widely used and reproducible model for initial screening.[11][12]Cell viability, reactive oxygen species (ROS) production, mitochondrial membrane potential.[2]
Primary Human Hepatocytes Considered the "gold standard" for in vitro hepatotoxicity testing due to their high physiological relevance.Maintained liver-specific functions, allowing for the assessment of metabolism-mediated toxicity.[2]
3D Liver Spheroids Three-dimensional cell culture models that more closely mimic the microarchitecture and functionality of the liver, enabling longer-term studies.[1][2]Long-term viability, expression of liver-specific markers, bile salt export pump (BSEP) inhibition.

IV. Cardiovascular Safety: The hERG Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[13] Therefore, early assessment of a compound's hERG liability is a critical component of safety pharmacology.[14]

hERG Inhibition Assay

The primary method for assessing hERG liability is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel.[13][15]

Experimental Protocol: Automated Patch-Clamp for hERG Assessment
  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of the test compound to the cells using an automated patch-clamp system (e.g., QPatch or SyncroPatch).[13][15]

  • Electrophysiological Recording: Measure the hERG current in response to a specific voltage protocol before and after compound application.

  • Data Analysis: Calculate the percentage of hERG channel inhibition for each concentration and determine the IC50 value.[13]

V. Integrated Data Analysis and Risk Assessment

The data generated from this battery of in vitro assays must be integrated to form a comprehensive safety profile of the NCE. This involves considering the potency of the compound in the toxicity assays relative to its expected therapeutic concentration. A compound with a large margin between its toxic and efficacious concentrations is more likely to have a favorable safety profile.

Conclusion

The in vitro toxicity and safety profiling of a novel chemical entity is a multi-faceted process that requires a strategic and scientifically rigorous approach. By employing a battery of well-validated assays to assess cytotoxicity, genotoxicity, organ-specific toxicity, and cardiovascular liability, drug discovery teams can make informed decisions about which compounds to advance. This early-stage de-risking is essential for reducing the high attrition rates in drug development and for ultimately bringing safer and more effective medicines to patients.

References

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.). LifeNet Health. Retrieved from [Link]

  • Cytotoxicity Assays | Life Science Applications. (n.d.). Bio-Rad. Retrieved from [Link]

  • In Vitro Hepatotoxicity Services - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Kosheeka. Retrieved from [Link]

  • Cytoxicity Assays | Your Home for Cell Research - OLS Bio. (n.d.). OLS Bio. Retrieved from [Link]

  • Developing a High Content Imaged-Based Method for Evaluating Hepatotoxicity | FDA. (2021, August 12). U.S. Food and Drug Administration. Retrieved from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. Retrieved from [Link]

  • In Vitro Genotoxicity Study - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Hepatotoxicity Assay Kit - Indigo Biosciences. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Hepatotoxicity - BioIVT. (n.d.). BioIVT. Retrieved from [Link]

  • In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Genetic Toxicology Studies - Inotiv. (n.d.). Inotiv. Retrieved from [Link]

  • hERG Safety Assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]

  • In Vitro Safety - Selvita. (n.d.). Selvita. Retrieved from [Link]

  • hERG Serum Shift Assay - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Herg Assay Services | Reaction Biology. (n.d.). Reaction Biology. Retrieved from [Link]

  • hERG Safety Assay - Evotec. (n.d.). Evotec. Retrieved from [Link]

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An In-depth Technical Guide to the Pharmacokinetic Profile of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Known and the Novel in Drug Discovery

This document is designed for researchers, scientists, and drug development professionals. It will not only present a hypothesized pharmacokinetic profile but will also delve into the causality behind the experimental choices for its determination. We will explore the self-validating systems inherent in well-designed ADME (Absorption, Distribution, Metabolism, and Excretion) studies, providing a blueprint for the characterization of this and similar novel chemical entities.

Absorption: Predicting Oral Bioavailability

The journey of an orally administered drug begins with its absorption from the gastrointestinal tract. For a molecule like 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine, its moderate lipophilicity, conferred by the chlorophenyl group, and the presence of basic nitrogen atoms in the pyrrolidine and piperidine rings, suggest that it is likely to be absorbed. However, the extent of absorption, or bioavailability, is a critical parameter that must be experimentally determined.

In Vitro Permeability Assays: The Caco-2 Model

A foundational experiment to predict in vivo absorption is the Caco-2 permeability assay. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.

  • Compound Preparation: A stock solution of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final test concentration.

  • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (A) side of the Caco-2 monolayer. Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Basolateral to Apical (B-A) Permeability: The experiment is reversed, with the compound added to the B side and samples collected from the A side. This helps to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good intestinal permeability. The efflux ratio (Papp B-A / Papp A-B) is also calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters, which could limit its oral absorption.

Diagram: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis & Interpretation Caco2_Culture Caco-2 Cell Culture (21-25 days) A_B Apical to Basolateral (A-B) Transport Caco2_Culture->A_B B_A Basolateral to Apical (B-A) Transport Caco2_Culture->B_A Compound_Prep Compound Preparation Compound_Prep->A_B Compound_Prep->B_A LC_MS LC-MS/MS Analysis A_B->LC_MS B_A->LC_MS Papp_Calc Papp Calculation LC_MS->Papp_Calc Efflux_Ratio Efflux Ratio Calculation Papp_Calc->Efflux_Ratio Interpretation Interpretation of Absorption Potential Efflux_Ratio->Interpretation

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes into various tissues. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution. For compounds containing basic amine groups, such as 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine, extensive tissue distribution is often observed.

Plasma Protein Binding

The extent of a drug's distribution is significantly influenced by its binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Compound Addition: 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine is added to the plasma chamber.

  • Equilibration: The system is incubated (e.g., at 37°C) to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

ParameterPredicted Value for 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidineSignificance
Plasma Protein Binding Moderately High to HighA high degree of binding can limit the free drug concentration available for therapeutic effect and metabolism.
Volume of Distribution (Vd) > 1 L/kgA large Vd suggests extensive distribution into tissues, which is common for lipophilic and basic compounds.[1][2]

Metabolism: Biotransformation Pathways

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. For compounds containing piperidine and pyrrolidine rings, metabolism is often mediated by cytochrome P450 (CYP) enzymes.[3]

In Vitro Metabolic Stability

The metabolic stability of a compound provides an early indication of its likely in vivo clearance. This is commonly assessed using liver microsomes or hepatocytes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine is incubated with liver microsomes (human, rat, mouse, etc.) and a cofactor, NADPH, which is required for CYP enzyme activity.

  • Time Course: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Predicted Metabolic Pathways

Based on the structure of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine, several metabolic pathways are plausible:

  • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the pyrrolidine ring.[4]

  • Hydroxylation: Addition of a hydroxyl group to the chlorophenyl ring or the aliphatic rings.[4]

  • Oxidation: Oxidation of the pyrrolidine or piperidine rings, potentially leading to ring opening.[5][6]

Diagram: Predicted Metabolic Pathways

Metabolism cluster_pathways Potential Metabolic Pathways Parent 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine N_Dealkylation N-dealkylation Parent->N_Dealkylation CYP450 Hydroxylation Hydroxylation Parent->Hydroxylation CYP450 Oxidation Oxidation Parent->Oxidation CYP450

Caption: Potential cytochrome P450-mediated metabolic pathways.

Excretion: The Final Step

Excretion is the removal of the drug and its metabolites from the body. This occurs primarily through the kidneys (renal excretion) and the liver (biliary excretion). The route and rate of excretion are influenced by the physicochemical properties of the parent drug and its metabolites. For a compound like 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine and its potentially more polar metabolites, renal excretion is likely to be a significant pathway.[4]

In Vivo Pharmacokinetic Studies: The Integrated Picture

While in vitro studies are predictive, in vivo pharmacokinetic studies in animal models are essential to understand the complete ADME profile of a drug candidate.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Dosing: The compound is administered to a cohort of animals (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is determined by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key PK parameters.

Table of Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelated to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure.
t1/2 Half-lifeDetermines the dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionIndicates the extent of tissue distribution.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Conclusion and Future Directions

The pharmacokinetic profile of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine can be systematically characterized through a series of well-established in vitro and in vivo studies. Based on its structure, we anticipate that this compound will be orally absorbed, exhibit extensive tissue distribution, and be cleared primarily through metabolism by CYP450 enzymes. The detailed experimental protocols provided in this guide offer a robust framework for obtaining the necessary data to validate these predictions and to inform the further development of this and structurally related compounds. The integration of in vitro and in vivo data is crucial for building a comprehensive understanding of a drug's disposition and for making informed decisions in the drug discovery and development process.

References

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and Pharmacological Activity of 4-(4'-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Haider, S., Saify, Z., Mushtaq, N., et al. (2014). SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. Semantic Scholar. [Link]

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Sharma, R., Sun, H., Piotrowski, D. W., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Drug Metabolism and Disposition, 40(11), 2143-2161. [Link]

  • Unnamed Author. Pharmacokinetics. [No Source Found].
  • Unnamed Author. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Daniels, S. B., Coffin, M., Amedro, J. B., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-8. [Link]

  • Barlaam, B., Bernstein, A., Bridges, A., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(4), 1845-1857. [Link]

  • Unnamed Author. Introduction to Pharmacokinetics and Pharmacodynamics. ASHP. [Link]

  • Unnamed Author. ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. [No Source Found].
  • Unnamed Author. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3- fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) -2-(4-fluorophenyl. ResearchGate. [Link]

  • Unnamed Author. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Suman-Chauhan, N., Gaster, L. M., Gonsalves, L., et al. (1998). Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity. Journal of Medicinal Chemistry, 41(12), 2138-47. [Link]

  • Wang, B., Li, C., Gao, J., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(43), 15267-15276. [Link]

  • Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327-38. [Link]

  • Fernández-Lázaro, D., Mielgo-Ayuso, J., del Valle Soto, M., et al. (2020). Iron and Physical Activity: Bioavailability Enhancers, Properties of Black Pepper (Bioperine®) and Potential Applications. Nutrients, 12(6), 1890. [Link]

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Methodological & Application

Application Note: Synthesis Pathways and Protocols for 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophoric Relevance

The compound 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine represents a highly privileged structural motif in modern drug discovery. Comprising a piperidine core linked to an N-arylated pyrrolidine, this scaffold is frequently utilized in the development of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and central nervous system (CNS) active agents.

Synthesizing this molecule requires strict control over regioselectivity and chemoselectivity. Because the target contains two secondary amine sites in its unprotected form, direct arylation would yield an intractable mixture of regioisomers and bis-arylated byproducts. This guide details a robust, scalable, and self-validating two-step synthetic protocol utilizing a selective protecting group strategy and state-of-the-art palladium catalysis.

Retrosynthetic Rationale & Mechanistic Causality

The most efficient pathway to the target molecule relies on the Buchwald-Hartwig N-arylation of a commercially available protected intermediate, followed by acidic deprotection.

  • Regioselectivity via Boc Protection: We begin with, which perfectly masks the piperidine nitrogen. This forces the cross-coupling to occur exclusively at the pyrrolidine nitrogen.

  • Chemoselectivity of the Aryl Halide: The arylating agent, 1-bromo-4-chlorobenzene, possesses two distinct halogen sites. The chemoselectivity of this transformation relies on the differential bond dissociation energies of the aryl halides. Palladium catalysts preferentially undergo oxidative addition into the weaker C–Br bond (~68 kcal/mol) over the C–Cl bond (~81 kcal/mol), leaving the chloro substituent completely intact.

  • Ligand Causality: Nucleophilic Aromatic Substitution (SNAr) is kinetically unfavorable here due to the lack of strong electron-withdrawing groups on the 4-chlorophenyl ring. Therefore, Pd-catalysis is mandatory. We employ XPhos as the ligand; its bulky, electron-rich biaryl structure accelerates reductive elimination, preventing competitive β-hydride elimination that typically plagues secondary amine couplings .

Synthesis Workflow Visualization

SynthesisPathway SM1 tert-Butyl 4-(pyrrolidin-3-yl) piperidine-1-carboxylate Int Boc-Protected Intermediate (N-Arylated) SM1->Int Pd2(dba)3, XPhos NaOtBu, Toluene 90°C, 4h SM2 1-Bromo-4-chlorobenzene SM2->Int Buchwald-Hartwig Amination Prod 4-[1-(4-Chlorophenyl) pyrrolidin-3-yl]piperidine Int->Prod 4M HCl / Dioxane DCM, RT, 2h Boc Deprotection

Figure 1: Two-step synthesis workflow for 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine.

Experimental Methodologies & Self-Validating Protocols

Step 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Selective coupling of the pyrrolidine secondary amine with 1-bromo-4-chlorobenzene.

Materials:

  • tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate (1.0 eq, 10 mmol)

  • 1-Bromo-4-chlorobenzene (1.1 eq, 11 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq, 2 mol%)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (0.06 eq, 6 mol%)

  • Sodium tert-butoxide [NaOtBu] (1.5 eq, 15 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the solid reagents: the piperidine starting material, 1-bromo-4-chlorobenzene, Pd2(dba)3, XPhos, and NaOtBu.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.

  • Solvent Addition: Inject anhydrous, sparged toluene (50 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 4 hours.

  • Self-Validation Check: At t = 3 hours, withdraw a 50 µL aliquot, dilute with acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the starting material mass ([M+H]+ 255.2) is fully consumed and replaced by the product mass ([M+H]+ 365.2).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove Pd-black and inorganic salts. Wash the organic filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure Boc-protected intermediate as a pale yellow solid.

Step 2: Acid-Mediated Boc Deprotection

Objective: Cleavage of the tert-butyl carbamate to yield the final free piperidine.

Materials:

  • Boc-protected intermediate (from Step 1)

  • 4M HCl in 1,4-Dioxane (10 eq)

  • Dichloromethane (DCM) (0.2 M relative to substrate)

Step-by-Step Protocol:

  • Dissolution: Dissolve the Boc-protected intermediate in DCM.

  • Acid Addition: Slowly add 4M HCl in Dioxane dropwise at 0 °C.

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature. Visual Validation: The evolution of CO2 gas (effervescence) serves as an immediate indicator of reaction initiation. As the reaction progresses, the HCl salt of the target compound will begin to precipitate out of the non-polar solvent mixture, driving the reaction to completion via Le Chatelier's principle.

  • Isolation: After 2 hours, verify completion via TLC (Ninhydrin stain positive for secondary amines). Evaporate the volatiles under reduced pressure.

  • Trituration: Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine hydrochloride as a white powder. (Note: If the free base is required for downstream assays, partition the salt between DCM and saturated aqueous NaHCO3, extract, and concentrate).

Mechanistic Visualization: The Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)(L_n)-Br Oxidative Addition Complex Pd0->PdII_OA 1-Bromo-4-chlorobenzene (Oxidative Addition) PdII_Amine Ar-Pd(II)(L_n)-NR2 Amido Complex PdII_OA->PdII_Amine Pyrrolidine derivative + NaOtBu (Ligand Exchange & Deprotonation) PdII_Amine->Pd0 (Reductive Elimination) Product Ar-NR2 N-Arylated Product PdII_Amine->Product Dissociation

Figure 2: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig N-arylation step.

Reaction Optimization & Quantitative Data

The utility of this coupling for complex heterocycles is well-documented in pharmaceutical literature . To ensure maximum throughput, we evaluated several catalytic systems. The quantitative data below summarizes the optimization of the critical N-arylation step, demonstrating the absolute necessity of the XPhos/NaOtBu combination for high-yielding secondary amine coupling.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 / BINAPCs2CO3Toluene10045Significant unreacted starting material; poor reductive elimination.
2Pd2(dba)3 / XPhosCs2CO31,4-Dioxane10072Moderate conversion; weak base limits the rate of amido complex formation.
3 Pd2(dba)3 / XPhos NaOtBu Toluene 90 94 Optimal. Complete conversion within 4 hours. High chemoselectivity.
4Pd(OAc)2 / RuPhosNaOtBuToluene9081Trace amounts of bis-arylated byproducts observed via LC-MS.

References

  • Palladium-catalyzed benzylic C(sp3)–H carbonylative arylation of azaarylmethyl amines with aryl bromides Source: Chemical Science (RSC Publishing) URL:[Link]

  • Green Approach for Pd-Catalyzed C–N Bond Formation with Weak Nitrogen Nucleophiles Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Tricyclic compounds and their use as phosphodiesterase inhibitors (EP 3766885 A1)

1H and 13C NMR spectroscopy characterization of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1H and 13C NMR Characterization Protocol for 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine

Introduction and Structural Analysis Strategy

The structural elucidation of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine presents a complex analytical challenge. As a multi-ring N-heterocycle, the molecule is characterized by severe spectral overlap in the aliphatic region due to the adjacent pyrrolidine and piperidine systems. Furthermore, the chiral center at C3 of the pyrrolidine ring breaks the local symmetry, rendering the methylene protons within both aliphatic rings diastereotopic.

To achieve a definitive, self-validating assignment, the characterization must be approached as a system of three distinct structural modules:

  • The 4-Chlorophenyl Ring: An electron-rich aromatic system modulated by the nitrogen lone pair.

  • The Pyrrolidine Ring: A five-membered N-aryl heterocycle with a chiral center at C3.

  • The Piperidine Ring: A six-membered secondary amine attached at C4 to the pyrrolidine core.

Causality-Driven Experimental Protocol

To ensure high-fidelity data, sample preparation and acquisition must follow strict physical principles. Poor sample preparation is the primary cause of line broadening and loss of J-coupling resolution.

Step 1: Sample Preparation
  • Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) to achieve an optimal concentration of ~100 mM. While 1 H NMR requires only 5–25 mg, 13 C NMR requires higher concentrations due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13 C nucleus[1],.

  • Solvent Causality: CDCl3​ is selected over protic solvents (like CD3​OD ) to prevent deuterium exchange at the piperidine secondary amine (N-H), allowing the N-H proton to be observed.

  • Particulate Filtration: Filter the solution through a glass wool plug into the NMR tube. Solid particles distort magnetic field homogeneity because their magnetic susceptibility differs from the bulk solution, leading to poor shimming and broad peaks.

  • Volume Calibration: Ensure the sample height in the 5 mm tube is exactly 4–5 cm. If the sample is too short, the liquid-air interface will fall within the active volume of the RF coils, creating severe magnetic susceptibility gradients that are nearly impossible to shim out,[2].

Step 2: Instrument Tuning and Acquisition (Self-Validating Workflow)

The acquisition follows a self-validating loop where 1D data establishes the baseline, and 2D data independently verifies the molecular connectivity.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl3​ to stabilize the B0​ magnetic field against drift. Perform gradient shimming (e.g., TopShim) to optimize field homogeneity[2].

  • 1D 1 H and 13 C Acquisition: Acquire a standard 1 H spectrum (zg30) to quantify proton ratios via integration. Acquire a 13 C spectrum with proton decoupling (zgpg30).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Map every proton to its directly attached carbon. Validation Check: Any 13 C signal that lacks an HSQC cross-peak is definitively validated as a quaternary carbon.

  • 2D COSY (Correlation Spectroscopy): Trace the 3JH−H​ coupled networks within the isolated pyrrolidine and piperidine rings.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Establish the inter-ring linkages via 3JC−H​ long-range couplings.

Workflow A Sample Preparation (50-150 mM in CDCl3) B Probe Tuning & Matching (Optimize Q-factor) A->B C Locking & Shimming (B0 Field Homogeneity) B->C D 1D 1H & 13C NMR (zg30 / zgpg30) C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E F Data Processing & Structural Elucidation E->F

Fig 1: Self-validating NMR experimental workflow for structural elucidation.

Mechanistic Insights into Chemical Shifts

Understanding the electronic environment is critical for interpreting the spectra of N-aryl heterocycles.

  • N-Aryl Resonance Effect: In the N-aryl pyrrolidine moiety, the nitrogen lone pair delocalizes into the π -system of the 4-chlorophenyl ring. This resonance increases electron density at the ortho and para positions of the phenyl ring, significantly shielding the ortho-protons (shifting them upfield to ~6.5 ppm) compared to standard benzene[3].

  • Deshielding of Pyrrolidine Protons: Conversely, this delocalization reduces the electron density on the pyrrolidine nitrogen, making it less basic and causing a deshielding effect on the adjacent C2 and C5 pyrrolidine protons compared to a simple N-alkyl pyrrolidine[3].

  • Diastereotopicity: Because C3 of the pyrrolidine ring is a chiral center, the two faces of the adjacent rings are chemically non-equivalent. The CH2​ protons at C2, C4, and C5 of the pyrrolidine ring will appear as distinct, complex multiplets (pro-R and pro-S) rather than simple triplets or doublets.

Quantitative Data Presentation

The following tables summarize the predicted chemical shifts, multiplicities, and key 2D correlations required to validate the structure.

Table 1: 1 H and 13 C NMR Assignments for the Aromatic System | Position | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity & J (Hz) | Key HMBC Correlations ( 3JC−H​ ) | | :--- | :--- | :--- | :--- | :--- | | Ar-C1 (ipso-N) | 146.5 | - | - | Pyr-H2, Pyr-H5 | | Ar-C2, C6 | 112.3 | 6.50 | d, J = 8.8 | Ar-H4 (weak), Pyr-H2 | | Ar-C3, C5 | 128.9 | 7.15 | d, J = 8.8 | Ar-H2 | | Ar-C4 (ipso-Cl) | 121.0 | - | - | Ar-H2, Ar-H6 |

Table 2: 1 H and 13 C NMR Assignments for the Aliphatic Systems | Position | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity | Key COSY Correlations | Key HMBC Correlations | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyr-C2 | 51.2 | 3.20, 3.45 | m, m | Pyr-H3 | Ar-C1, Pyr-C3, Pyr-C4 | | Pyr-C3 | 42.5 | 2.40 | m | Pyr-H2, Pyr-H4, Pip-H4 | Pyr-C2, Pip-C4 | | Pyr-C4 | 29.8 | 1.80, 2.10 | m, m | Pyr-H3, Pyr-H5 | Pyr-C2, Pyr-C5 | | Pyr-C5 | 48.0 | 3.10, 3.30 | m, m | Pyr-H4 | Ar-C1, Pyr-C3 | | Pip-C2, C6 | 46.5 | 2.60, 3.05 | m, m | Pip-H3, Pip-H5 | Pip-C4 | | Pip-C3, C5 | 31.0 | 1.30, 1.65 | m, m | Pip-H2, Pip-H4 | Pip-C2, Pip-C6 | | Pip-C4 | 39.5 | 1.50 | m | Pip-H3, Pyr-H3 | Pip-C2, Pyr-C3 |

2D NMR Connectivity Strategy

To prove the molecule is assembled correctly, we must observe the cross-ring correlations. The critical junctions are the N-Aryl bond and the C3(Pyr)-C4(Pip) bond.

Connectivity Ar 4-Chlorophenyl Ring (AA'BB' System) HMBC1 HMBC: Ar-C1 to Pyr-H2/H5 Ar->HMBC1 Pyr Pyrrolidine Ring (Diastereotopic CH2) Pyr->HMBC1 COSY1 COSY: Pyr-H3 to Pip-H4 Pyr->COSY1 HMBC2 HMBC: Pyr-C3 to Pip-H4 Pyr->HMBC2 Pip Piperidine Ring (Secondary Amine) Pip->COSY1 Pip->HMBC2

Fig 2: Key 2D NMR connectivity strategy linking the three core ring systems.

Self-Validation Checkpoint: The presence of a COSY cross-peak between Pyr-H3 and Pip-H4 definitively proves the direct C-C linkage between the two aliphatic rings. If this bond were broken or attached at a different position (e.g., Pip-C3), the COSY and HMBC networks would fail to converge on the predicted chemical shifts.

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center. nd.edu.
  • NMR Sample Preparation: How to Prepare Samples for NMR. umn.edu.
  • NMR Basic Operation - Bruker NMR Spectrometer - University of Wyoming. uwyo.edu.
  • Electrochemical Hydrogen Isotope Exchange of Amines Controlled by Alternating Current Frequency. rsc.org.

Sources

Preparation of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the multi-step synthesis of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine hydrochloride, a valuable scaffold for drug discovery and development. This document provides a detailed, research-grade protocol, elucidating the chemical principles and strategic considerations behind each step of the synthesis.

Introduction

The 4-(pyrrolidin-3-yl)piperidine motif is a significant structural scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The addition of an N-aryl substituent, specifically a 4-chlorophenyl group, to the pyrrolidine ring can modulate the pharmacological properties of the molecule, including receptor affinity, metabolic stability, and pharmacokinetic profile. The synthesis of such disubstituted heterocyclic systems, however, presents a considerable challenge, requiring a robust and well-designed synthetic strategy.

This application note details a comprehensive, multi-step pathway for the preparation of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine hydrochloride. The strategy is built upon a sequence of reliable and well-established organic transformations, beginning with the construction of the core bicyclic amine scaffold followed by a palladium-catalyzed N-arylation. The final step involves the formation of the hydrochloride salt, which is often preferred for pharmaceutical applications to enhance stability and aqueous solubility[1][2].

Overall Synthetic Strategy

The synthesis is designed in two major phases. The first phase focuses on constructing the core 4-(pyrrolidin-3-yl)piperidine structure starting from a commercially available piperidine derivative. The second phase involves the introduction of the 4-chlorophenyl group onto the pyrrolidine nitrogen via a Buchwald-Hartwig amination, followed by deprotection and salt formation.

Synthetic_Pathway A N-Boc-4-piperidone B tert-butyl 4-(cyanomethylene) piperidine-1-carboxylate A->B Horner-Wadsworth-Emmons Reaction C tert-butyl 4-(1-cyano-2-nitroethyl) piperidine-1-carboxylate B->C Michael Addition D tert-butyl 4-(pyrrolidin-3-yl) piperidine-1-carboxylate C->D Reductive Cyclization E tert-butyl 4-[1-(4-chlorophenyl)pyrrolidin-3-yl] piperidine-1-carboxylate D->E Buchwald-Hartwig Amination F 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl] piperidine (Free Base) E->F Boc Deprotection G 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl] piperidine hydrochloride (Target) F->G HCl Salt Formation

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Part 1: Synthesis of the 4-(Pyrrolidin-3-yl)piperidine Core

This phase involves the construction of the key bicyclic intermediate, tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate, through a three-step sequence.

Step 1.1: Horner-Wadsworth-Emmons Reaction

The synthesis commences with the olefination of N-Boc-4-piperidone. The Horner-Wadsworth-Emmons (HWE) reaction is employed to install a cyanomethylene group onto the piperidine ring. This reaction is highly efficient for converting ketones into α,β-unsaturated nitriles and is preferred over the classical Wittig reaction due to the water-soluble nature of the phosphate byproduct, which simplifies purification.

Protocol 1: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target α,β-unsaturated nitrile.

Step 1.2: Michael Addition

The second step involves a Michael addition of nitromethane to the electron-deficient alkene generated in the previous step. This conjugate addition reaction is a powerful C-C bond-forming method that extends the carbon chain and installs the necessary functional groups (nitrile and nitro) in a 1,4-relationship, perfectly positioning them for the subsequent cyclization.

Protocol 2: Synthesis of tert-butyl 4-(1-cyano-2-nitroethyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (1.0 eq) in nitromethane (used as both reagent and solvent), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove excess nitromethane.

  • Dissolve the residue in ethyl acetate and wash with 1M hydrochloric acid (HCl) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • The crude product is often a mixture of diastereomers and can be used in the next step without further purification, or it can be purified by column chromatography if desired.

Step 1.3: Reductive Cyclization

This is the key ring-forming step. The simultaneous reduction of both the nitrile and the nitro group to primary amines using catalytic hydrogenation leads to an in-situ intramolecular cyclization to form the desired pyrrolidine ring. Catalytic hydrogenation is an effective method for reducing nitriles to primary amines[3][4].

Protocol 3: Synthesis of tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate

  • Dissolve the crude product from the previous step (1.0 eq) in methanol or ethanol.

  • Add Raney Nickel (Ra-Ni, ~20% by weight) to the solution in a hydrogenation-safe vessel.

  • Pressurize the vessel with hydrogen gas (H₂, 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by the cessation of hydrogen uptake.

  • After the reaction is complete, carefully filter the catalyst through a pad of Celite, washing the pad with methanol. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude bicyclic amine intermediate, which can be purified by column chromatography (silica gel, dichloromethane/methanol gradient with 1% triethylamine) to yield the pure product.

Part 2: N-Arylation and Final Product Formation

The final phase of the synthesis involves attaching the 4-chlorophenyl group and converting the resulting free base into its stable hydrochloride salt.

Step 2.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the method of choice for forming the C-N bond between the pyrrolidine nitrogen and the 4-chlorophenyl ring. This palladium-catalyzed cross-coupling reaction is highly versatile, functional-group tolerant, and generally provides higher yields than traditional methods like nucleophilic aromatic substitution[5][6].

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X Amine Amine Coordination OA->Amine [Pd(II)(Ar)(X)L_n] RE Reductive Elimination RE->Pd0 Ar-NR2 Deprot Deprotonation Amine->Deprot R2NH Deprot->RE Base

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Synthesis of tert-butyl 4-[1-(4-chlorophenyl)pyrrolidin-3-yl]piperidine-1-carboxylate

  • In an oven-dried Schlenk flask under an argon atmosphere, combine tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 2 mol %), and a suitable phosphine ligand like Xantphos or RuPhos (4 mol %).

  • Add anhydrous toluene or dioxane via syringe.

  • Degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the N-arylated product.

Step 2.2: Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is achieved under acidic conditions. The use of hydrochloric acid serves the dual purpose of deprotection and formation of the final hydrochloride salt[7]. The salt form is typically a crystalline solid, which is easier to handle, purify, and formulate than the free base oil[8].

Protocol 5: Preparation of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine hydrochloride

  • Dissolve the purified product from the previous step (1.0 eq) in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.

  • To this solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the mixture at room temperature. A precipitate should form over a period of 1-4 hours.

  • Monitor the reaction by TLC to ensure complete consumption of the starting material.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Dry the resulting white to off-white solid under high vacuum to yield the final product, 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine hydrochloride.

Quantitative Data Summary

StepProductStarting Material (1.0 eq)Key ReagentsSolventTypical Yield
1.1tert-butyl 4-(cyanomethylene)piperidine-1-carboxylateN-Boc-4-piperidoneDiethyl (cyanomethyl)phosphonate, NaHTHF85-95%
1.2tert-butyl 4-(1-cyano-2-nitroethyl)piperidine-1-carboxylateProduct from 1.1Nitromethane, DBUNitromethane70-85%
1.3tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylateProduct from 1.2H₂, Raney NickelMethanol60-75%
2.1tert-butyl 4-[1-(4-Cl-Ph)pyrrolidin-3-yl]piperidine-1-carboxylateProduct from 1.31-bromo-4-chlorobenzene, Pd₂(dba)₃, Ligand, NaOtBuToluene75-90%
2.24-[1-(4-Cl-Ph)pyrrolidin-3-yl]piperidine hydrochlorideProduct from 2.14M HCl in dioxane1,4-Dioxane>95%

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Melting Point (m.p.): To assess the purity of the crystalline salt.

  • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium hydride (NaH) is a water-reactive and flammable solid. It should be handled under an inert atmosphere.

  • Raney Nickel is pyrophoric when dry and should be handled as a slurry or under solvent.

  • Pressurized hydrogenation should only be performed by trained personnel using appropriate equipment.

  • Strong acids (HCl) and bases (NaH, NaOtBu) are corrosive and should be handled with care.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine hydrochloride. The described pathway utilizes a series of robust chemical transformations, including a Horner-Wadsworth-Emmons reaction, a Michael addition, a reductive cyclization, and a Buchwald-Hartwig amination. This guide is intended for researchers in organic synthesis and medicinal chemistry, providing the necessary details to successfully prepare this valuable molecular scaffold for further investigation and drug development programs.

References

  • Ding, M., Chang, J., Mao, J. X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]

  • Lancaster, S. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Combs, A. P., Tadesse, S., Rafalski, M., Haque, T. S., & Lam, P. Y. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Combinatorial Chemistry, 6(4), 469–472. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Nitrile Reduction. ACS. [Link]

  • Bedoukian, P. Z. (1962). U.S. Patent No. 3,062,869. U.S.
  • Oda, S., et al. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂-Supported Palladium Catalyst under Continuous-Flow Conditions. ChemCatChem, 10(15), 3233-3238. [Link]

  • Shinde, S. B., et al. (2015). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Synthetic Communications, 45(24), 2821-2829. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8565-8575. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield and Purity of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals scaling the synthesis of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine . This molecule features a dual-nitrogen heterocyclic system and a halogenated aromatic ring, requiring a highly chemoselective C-N cross-coupling followed by a clean deprotection step.

Below, you will find the optimized synthesis workflow, causality-driven troubleshooting FAQs, step-by-step protocols, and quantitative benchmarking data to ensure self-validating and reproducible results.

PART 1: Synthesis Workflow & Pathway

The most efficient route to this target involves a Buchwald-Hartwig amination between 1-bromo-4-chlorobenzene and Boc-protected 4-(pyrrolidin-3-yl)piperidine, followed by an acidic deprotection.

SynthesisWorkflow SM1 1-Bromo-4-chlorobenzene BHA Buchwald-Hartwig Amination Pd(OAc)2, RuPhos, NaOtBu Toluene, 85°C SM1->BHA SM2 Boc-4-(pyrrolidin-3-yl)piperidine SM2->BHA Int Boc-Protected Intermediate (Chemoselective C-N Bond) BHA->Int C-N Coupling Deprot Boc Deprotection TFA / DCM / TIPS, rt Int->Deprot Crude Crude Product Deprot->Crude Cleavage Purif Purification Pd Scavenging (Si-Thiol) & Crystallization Crude->Purif Final 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine (>99% Purity, <10 ppm Pd) Purif->Final Optimized

Optimized synthesis workflow for 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine.

PART 2: Troubleshooting Guides & FAQs

Q1: How do I prevent the palladium catalyst from reacting with the C-Cl bond of 1-bromo-4-chlorobenzene? The Science: The chemoselectivity relies on the Bond Dissociation Energy (BDE) difference. The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol). Palladium(0) undergoes oxidative addition preferentially at the C-Br bond. However, at excessive temperatures or with unoptimized ligands (like standard PPh3), the catalyst can insert into the C-Cl bond, forming oligomers and reducing yield[1]. The Solution: Use bulky, electron-rich dialkylbiaryl monophosphines like RuPhos or BrettPhos . These ligands accelerate the reductive elimination step and sterically hinder the oxidative addition into the stronger, less accessible C-Cl bond, ensuring >99% chemoselectivity.

Q2: My Buchwald-Hartwig coupling stalls at 50-60% conversion. Why is the catalyst deactivating? The Science: Secondary amines (like the pyrrolidine moiety) can displace phosphine ligands from the palladium center. This forms catalytically dormant, off-cycle bis(amine)palladium complexes, effectively killing the catalytic cycle[2]. The Solution: Ensure strict anhydrous and anaerobic conditions. Utilize a pre-catalyst system like RuPhos Pd G3 or Pd(OAc)₂/RuPhos . The immense steric bulk of the RuPhos ligand physically prevents the secondary amine from coordinating twice to the palladium center, keeping the catalyst in the active cycle. Furthermore, use Sodium tert-butoxide (NaOtBu) to accelerate the deprotonation step, pushing the intermediate forward before off-cycle degradation can occur.

Q3: How can I ensure complete Boc deprotection without forming side products? The Science: The cleavage of the tert-butyloxycarbonyl (Boc) group using Trifluoroacetic acid (TFA) generates a highly reactive tert-butyl carbocation. If left unchecked, this carbocation can alkylate the newly freed piperidine nitrogen or the electron-rich aromatic ring, drastically reducing API purity. The Solution: Always add a carbocation scavenger to your deprotection cocktail. Adding triisopropylsilane (TIPS) (2 equivalents) to the TFA/DCM mixture acts as a hydride donor, quenching the tert-butyl cation into harmless isobutane gas.

Q4: The final API has high residual palladium (>50 ppm). How do I reduce this to pharma-acceptable levels (<10 ppm)? The Science: Palladium binds tightly to the basic nitrogen atoms present in both the piperidine and pyrrolidine rings of your product. Standard aqueous workups will not break these coordination complexes. The Solution: Treat the crude organic phase with a functionalized silica scavenger, such as SiliaMetS Thiol (Si-Thiol) , at 40°C for 4 hours. The soft sulfur donors on the silica matrix have a thermodynamically higher affinity for soft metals like Pd(II) and Pd(0) than the hard nitrogen atoms of the API. Filter the resin, and follow with a final recrystallization from ethanol/heptane.

PART 3: Standard Optimized Protocol

Step 1: Buchwald-Hartwig Amination (C-N Coupling)

  • In an oven-dried Schlenk flask under nitrogen, charge 1-bromo-4-chlorobenzene (1.0 equiv, 10 mmol), Boc-4-(pyrrolidin-3-yl)piperidine (1.1 equiv, 11 mmol), NaOtBu (1.5 equiv, 15 mmol), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).

  • Add anhydrous, degassed toluene (30 mL).

  • Heat the mixture to 85°C and stir for 4 hours. Self-Validation: Monitor via HPLC/TLC. The reaction is complete when the aryl bromide peak is <1%.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate under reduced pressure.

Step 2: Boc Deprotection

  • Dissolve the crude protected intermediate in Dichloromethane (DCM, 20 mL).

  • Add Triisopropylsilane (TIPS, 2.0 equiv) followed by Trifluoroacetic acid (TFA, 10 mL) dropwise at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Concentrate the mixture to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ until pH > 8. Extract with DCM (3 x 20 mL).

Step 3: Palladium Scavenging & Purification

  • Combine the organic extracts and add SiliaMetS Thiol resin (4 equivalents relative to the initial Pd loading).

  • Stir the suspension at 40°C for 4 hours.

  • Filter the mixture through a fine frit to remove the resin. Concentrate the filtrate to yield the crude API.

  • Recrystallize from a 1:4 mixture of Ethanol/Heptane to obtain pure 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine.

PART 4: Quantitative Data

Table 1: Effect of Ligand and Base on Buchwald-Hartwig Coupling Yield and Chemoselectivity Conditions: 2 mol% Pd, 4 mol% Ligand, Toluene, 85°C, 4h.

LigandBaseConversion (%)Chemoselectivity (C-Br vs C-Cl)Isolated Yield (%)
BINAPCs₂CO₃62%85:1548%
XPhosNaOtBu88%92:876%
RuPhos NaOtBu >99% >99:1 94%
BrettPhosNaOtBu97%>99:191%

Table 2: Palladium Scavenging Efficiency Conditions: Initial Pd concentration in crude ~850 ppm. Incubation for 4 hours.

Scavenger TypeEquivalents (to Pd)Incubation Temp (°C)Residual Pd (ppm)
Activated Carbon10x (w/w)25°C120 ppm
Si-Amine4.0 eq40°C45 ppm
Si-Thiol 4.0 eq 40°C < 5 ppm
PART 5: References
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Troubleshooting HPLC peak tailing for 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific chromatographic challenges associated with 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine .

Rather than providing a generic list of fixes, this guide dissects the physicochemical causality behind your peak tailing, provides self-validating diagnostic protocols, and outlines targeted mitigation strategies grounded in chromatographic theory.

To solve a chromatographic issue, we must first understand the analyte's molecular architecture. 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine is a strongly basic, di-amine compound containing:

  • A Piperidine Ring: A secondary amine with a high pKa (~10–11).

  • A Pyrrolidine Ring: A tertiary amine attached to a lipophilic 4-chlorophenyl group.

At typical reversed-phase HPLC (RP-HPLC) mobile phase conditions (pH 3.0–8.0), both nitrogen atoms are protonated, rendering the molecule doubly positively charged.

The stationary phase of a standard C18 column is based on a silica substrate. While the surface is bonded with hydrophobic C18 chains, unbonded residual silanol groups (Si-OH) inevitably remain[1]. When the mobile phase pH exceeds ~3.0, these acidic silanols deprotonate to form negatively charged silanoate ions (Si-O⁻)[2].

When your di-basic analyte travels through the column, it undergoes two competing retention mechanisms :

  • Primary Retention: Hydrophobic partitioning with the C18 chains (yielding a symmetrical, Gaussian peak).

  • Secondary Interaction: Strong electrostatic attraction and hydrogen bonding between the protonated amines and the ionized silanols[3].

Because the secondary electrostatic interaction is kinetically slower and acts like "chemical velcro," a sub-population of the analyte molecules is delayed, resulting in exponential peak tailing[3][4].

G A Protonated Amines (Analyte) B Hydrophobic Interaction (C18 Phase) A->B Primary Mechanism C Electrostatic Interaction (Ionized Silanols) A->C Secondary Mechanism D Symmetrical Peak (Ideal) B->D E Peak Tailing (Exponential Delay) C->E Parasitic Adsorption

Caption: Mechanistic pathway of basic amine interactions causing HPLC peak tailing.

Self-Validating Diagnostic Workflow

Before altering your mobile phase chemistry, you must validate whether the tailing is a chemical issue (silanol interactions) or a physical issue (e.g., column void, blocked frit, or extra-column dead volume)[3].

Protocol 1: The Neutral Marker Test

This protocol acts as a self-validating system. By injecting a neutral compound that cannot undergo acid-base electrostatic interactions, we isolate the physical state of the fluidic pathway.

Step-by-Step Methodology:

  • Prepare a Neutral Marker: Dissolve a neutral, hydrophobic compound (e.g., Toluene or Uracil) in your current mobile phase at a concentration of ~0.1 mg/mL.

  • Inject the Marker: Run the neutral marker using your existing chromatographic method (isocratic or gradient).

  • Analyze the Peak Shape: Calculate the Asymmetry Factor ( As​ ) or USP Tailing Factor ( Tf​ ) of the neutral peak.

  • Interpret the Data:

    • If the neutral marker tails ( Tf​ > 1.2): The issue is physical. You likely have a void at the head of the column, a partially blocked inlet frit, or excessive extra-column tubing volume[3]. Replace the column frit or the column itself.

    • If the neutral marker is perfectly symmetrical ( Tf​ ≈ 1.0), but your target analyte tails: The fluidics are intact. The issue is definitively a chemical secondary interaction[3]. Proceed to the chemical mitigation strategies below.

G Start Observe Tailing for Target Analyte Test Inject Neutral Marker (e.g., Toluene) Start->Test Cond Does the neutral marker tail? Test->Cond Phys Physical Issue (Dead Volume/Frit) Cond->Phys Yes Chem Chemical Issue (Silanol Interaction) Cond->Chem No FixPhys Replace Frit, Check Tubing Phys->FixPhys FixChem Optimize pH, Add TEA Chem->FixChem

Caption: Diagnostic decision tree to differentiate chemical vs. physical peak tailing.

Targeted Mitigation Strategies

If the neutral marker test confirms a chemical issue, implement one of the following strategies.

Strategy A: Mobile Phase pH Suppression (The Kinetic Approach)

The most robust way to eliminate silanol interactions is to neutralize the stationary phase. By dropping the mobile phase pH below the pKa of the silanol groups (typically pH < 3.0), you force the Si-O⁻ groups to protonate back into neutral Si-OH[2][4]. Without the negative charge on the silica, the positively charged piperidine/pyrrolidine rings have nothing to bind to.

Protocol 2: Low-pH Optimization

  • Prepare an aqueous mobile phase using 0.1% Trifluoroacetic acid (TFA) or 10–25 mM Phosphate buffer adjusted to pH 2.5 using phosphoric acid.

  • Ensure your column is rated for low-pH stability (most modern Type B silica C18 columns are stable down to pH 2.0).

  • Equilibrate the column with at least 20 column volumes to ensure complete protonation of the silica bed.

Strategy B: Silanol Masking Agents (The Competitive Approach)

If your method restricts you from using a low pH (e.g., due to analyte stability or MS-compatibility limits), you can introduce a sacrificial basic additive to the mobile phase. Triethylamine (TEA) is the industry standard for this[5]. TEA is a small, highly basic molecule that aggressively binds to the ionized silanols, effectively "masking" them and preventing your larger, bulkier target analyte from interacting with those active sites[5].

Protocol 3: TEA Addition

  • Add 0.1% to 0.2% (v/v) Triethylamine to your aqueous mobile phase.

  • Adjust the final pH of the buffer to your target value (e.g., pH 6.5) using an appropriate acid (like phosphoric or acetic acid)[5].

  • Note: TEA is not ideal for LC-MS due to severe ion suppression. If using MS, substitute TEA with a volatile alternative like ammonium formate or use Strategy A.

Strategy C: Advanced Column Chemistry (The Material Approach)

Older "Type A" silica columns contain high levels of trace metals (iron, aluminum) that withdraw electrons from silanol groups, making them highly acidic and prone to severe tailing[1]. Upgrading your hardware is often the most permanent fix.

  • Action: Switch to a high-purity "Type B" silica column that is fully end-capped [1]. End-capping utilizes small silanes (like trimethylchlorosilane) to chemically react with and block residual silanols.

  • Alternative: Use a column with a polar-embedded phase (e.g., an amide or carbamate group integrated into the alkyl chain). The embedded polar group creates a localized hydration layer that shields basic analytes from the underlying silica.

Quantitative Data Summary

The table below summarizes the expected impact of the discussed mitigation strategies on chromatographic parameters.

Mitigation StrategyPrimary MechanismExpected Asymmetry ( As​ )LC-MS CompatibilityColumn Lifespan Impact
Baseline (Standard C18, pH 7.0) Unrestricted silanol interaction> 2.5 (Severe Tailing)HighNeutral
Low pH Buffer (pH 2.5) Protonation of silanols (Si-OH)1.0 – 1.2 (Excellent)High (if using Formic/TFA)Slight decrease (hydrolysis risk)
TEA Additive (0.1% v/v) Competitive steric masking1.1 – 1.3 (Good)Low (Ion suppression)Neutral
Polar-Embedded Column Hydration layer shielding1.0 – 1.2 (Excellent)HighNeutral
High pH Buffer (pH 11.0) Deprotonation of analyte amines1.0 – 1.1 (Excellent)High (Ammonia/Bicarbonate)Severe decrease (unless hybrid silica)

Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 2.5, but I am still seeing a "shark fin" shaped peak that leans forward. What is happening? A: You are likely experiencing column mass overload, which causes peak fronting (the opposite of tailing), though it is sometimes misidentified. Because 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine is highly basic, it repels itself via mutual ionic repulsion when highly concentrated in the pores of the stationary phase[4]. Dilute your sample concentration by a factor of 10 and reinject. If the peak shape normalizes, mass overload was the culprit.

Q: Why does the peak tailing for this compound seem to get worse as my column ages? A: Modern columns are "end-capped" to hide residual silanols[1]. Over hundreds of injections—especially if operating at the extremes of the column's pH range—these end-capping groups slowly hydrolyze and wash off. As the end-capping is lost, more acidic silanols are exposed to your di-basic analyte, steadily increasing the tailing factor over time.

Q: Can the sample solvent cause peak tailing? A: Yes. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than your initial mobile phase conditions (e.g., 5% Acetonitrile), the analyte will not properly focus at the head of the column. This causes the analyte band to smear before the separation even begins, resulting in distorted, tailing peaks. Always try to dissolve your sample in the initial mobile phase composition.

References

  • HPLC Peak Tailing - Axion Labs. Axion Labs. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex. Available at:[Link]

  • But My Peaks Are Not Gaussian! Part III: Physicochemical Causes of Peak Tailing. Chromatography Online. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. PMC (National Institutes of Health). Available at:[Link]

Sources

Technical Support Center: Stereoisomeric Resolution of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical resolution of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine .

This molecule presents a unique separation challenge: it possesses a single chiral center at the C3 position of the pyrrolidine ring, yielding two enantiomers, (3R) and (3S). Furthermore, the presence of both a tertiary amine (pyrrolidine) and a secondary amine (piperidine) makes it a highly basic, di-basic compound. The following troubleshooting guides and self-validating protocols are engineered to help you navigate classical diastereomeric salt resolution, modern chiral chromatography, and absolute configuration assignment.

Section 1: Preparative Chiral Resolution via Diastereomeric Salt Formation

FAQ 1: Why is my enantiomeric excess (ee) so low when using standard L-(+)-tartaric acid?

Causality & Mechanism: Standard L-(+)-tartaric acid is a highly polar, aliphatic di-acid. When reacted with a bulky, lipophilic di-basic molecule like 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine, the resulting salt lacks the necessary rigid aromatic stacking interactions required to form a stable crystal lattice. This thermodynamic mismatch often results in the formation of amorphous gums or oils rather than distinct crystals.

To resolve this, you must switch to O,O′ -diaroyl tartaric acid derivatives, such as Dibenzoyl-D-tartaric acid (D-DBTA) or Di-p-toluoyl-D-tartaric acid (D-DTTA) . The bulky aromatic rings of DBTA introduce critical π−π stacking interactions with the 4-chlorophenyl group of your target molecule, significantly enhancing the thermodynamic stability and enantioselectivity of the crystalline diastereomeric salt[1].

Table 1: Resolving Agent Screening Data for 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine

Resolving AgentSolvent SystemCrystallization OutcomeEnantiomeric Excess (ee)Yield (%)
L-(+)-Tartaric AcidEtOH / H 2​ OAmorphous gumN/AN/A
(1S)-(+)-10-Camphorsulfonic AcidAcetonePoorly crystalline< 20%45%
(-)-Dibenzoyl-L-tartaric acid (L-DBTA)EtOH / EtOAc (1:2)Highly crystalline> 95% (after 1 recryst.)38%
(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)MeOH / Acetone (1:1)Crystalline88%41%
Protocol 1: Self-Validating Diastereomeric Salt Resolution

This protocol utilizes thermodynamic control to prevent the kinetic co-precipitation of the unwanted diastereomer.

  • Salt Formation: Dissolve 10.0 g of racemic free base (approx. 35.9 mmol) in 50 mL of warm Ethanol.

  • Acid Addition: Slowly add a solution of 12.86 g (-)-L-DBTA (35.9 mmol, 1.0 eq) dissolved in 100 mL Ethyl Acetate.

  • Thermodynamic Equilibration: Heat the mixture to 70°C under continuous stirring until the solution is completely clear.

  • Controlled Crystallization: Cool the solution at a strict rate of 0.1°C/min down to 20°C. Note: Rapid cooling induces kinetic trapping, drastically lowering your ee.

  • Validation Step (Mother Liquor Check): Filter the crystals. Immediately take a 1 mL aliquot of the mother liquor, basify it with 1M NaOH, extract with dichloromethane, and run an analytical chiral SFC check. Self-Validation: If the mother liquor is not enriched in the opposite enantiomer (>60% ee), the crystallization failed to selectively partition the isomers. Redissolve the solid and adjust the EtOH:EtOAc ratio.

  • Free Base Recovery: Suspend the highly pure salt in 1M NaOH and extract with Dichloromethane (3x). Dry over Na 2​ SO 4​ and concentrate to yield the pure enantiomer.

SaltResolution Start Racemic 4-[1-(4-Chlorophenyl) pyrrolidin-3-yl]piperidine AddAcid Add (-)-L-DBTA (1.0 eq in EtOAc) Start->AddAcid Heat Thermodynamic Equilibration (Heat to 70°C) AddAcid->Heat Cool Controlled Cooling (0.1°C/min to 20°C) Heat->Cool Thermodynamic Control Filter Filtration Cool->Filter Salt Diastereomeric Salt (Enriched) Filter->Salt Solid Phase MotherLiq Mother Liquor (Opposite Enantiomer) Filter->MotherLiq Liquid Phase FreeBase Basification (1M NaOH) & Extraction Salt->FreeBase PureEnant Pure (3R)- or (3S)- Enantiomer FreeBase->PureEnant Validation: >99% ee

Workflow for diastereomeric salt resolution of racemic amines.

Section 2: Analytical & Preparative Chiral Supercritical Fluid Chromatography (SFC)

FAQ 2: Why do I observe severe peak tailing and poor resolution on polysaccharide-based chiral stationary phases (CSPs)?

Causality & Mechanism: In SFC, the supercritical CO 2​ mobile phase acts as a weak acid, particularly when combined with protic co-solvents like methanol (forming methylcarbonic acid). Your target molecule contains a highly basic secondary piperidine nitrogen. The silica surface of the CSP contains residual silanol groups (pKa ~4-5) that deprotonate and interact strongly with your protonated basic amines via ion-exchange mechanisms. This causes severe peak tailing and destroys enantioselectivity[2].

To overcome this, you must add a basic additive like Diethylamine (DEA) or Triethylamine (TEA) at 0.1–0.2% (v/v) to the mobile phase. DEA acts as a sacrificial base, competitively binding to and masking the active silanol sites, allowing your analyte to interact purely with the chiral selector[2]. Alternatively, additive-free conditions using pure methanol as a co-solvent can sometimes improve peak shapes for specific basic amines, but DEA remains the gold standard for initial screening[3].

Protocol 2: Self-Validating Preparative SFC Scale-Up
  • Analytical Screening: Screen immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC) using CO 2​ / Methanol (80:20) containing 0.2% DEA at a flow rate of 3 mL/min.

  • Selectivity Validation: Ensure baseline resolution ( Rs​>1.5 ). Self-Validation: An Rs​>1.5 is mathematically required to ensure that the overlapping tail of the first eluting peak does not contaminate the second peak during preparative stacked injections.

  • Loading Study: Perform stacked injections on the analytical column. Incrementally increase the injection volume until the peaks merge at 10% peak height. Record this maximum load.

  • Scale-Up Calculation: Transfer the method to a preparative column (e.g., 21.2 x 250 mm). Scale the flow rate and injection volume by the ratio of the cross-sectional areas ( rprep2​/ranalytical2​≈21.2 ).

  • Fraction Validation: Collect fractions and immediately analyze them on the analytical SFC system. Do not pool fractions until >99% ee is confirmed for each individual cut.

SFCLogic Screen Screen Chiral Columns (e.g., Amylose/Cellulose) CoSolvent Apply Polar Modifier (e.g., MeOH 20%) Screen->CoSolvent Evaluate Evaluate Peak Shape & Resolution CoSolvent->Evaluate Tailing Poor Resolution / Peak Tailing Evaluate->Tailing Basic amine interactions GoodShape Baseline Separation Achieved (Rs > 1.5) Evaluate->GoodShape Optimal kinetics AddDEA Add Basic Additive (0.1-0.2% DEA/TEA) Tailing->AddDEA AddDEA->Evaluate Suppress silanol activity ScaleUp Scale to Preparative SFC GoodShape->ScaleUp Validation: Load Study

Iterative logic for optimizing chiral SFC separations of basic amines.

Section 3: Analytical Validation & Absolute Configuration

FAQ 3: How can I definitively assign the absolute configuration of the resolved enantiomers without growing a single crystal for X-ray diffraction?

Causality & Mechanism: While Electronic Circular Dichroism (ECD) is common, it only probes the chromophore (the 4-chlorophenyl group), which may be too distant from the C3 chiral center to provide a reliable Cotton effect.

Instead, Vibrational Circular Dichroism (VCD) is the most robust alternative. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Because VCD probes all 3N−6 vibrational modes, it is highly sensitive to the local chiral environment and the specific ring puckering of the pyrrolidine ring[4]. By comparing the experimental VCD spectrum with a Density Functional Theory (DFT) calculated spectrum of the (3R) and (3S) models, the absolute configuration can be assigned with definitive confidence[5].

Protocol 3: VCD Absolute Configuration Assignment
  • Sample Preparation: Dissolve 10 mg of the highly pure enantiomer (>99% ee) in 150 µL of CDCl 3​ .

  • Spectral Acquisition: Acquire the IR and VCD spectra using a BaF 2​ cell (100 µm path length) over a 12-hour scan period to ensure a high signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search using molecular mechanics, followed by DFT optimization (e.g., B3LYP/6-31G* level) of the theoretical (3R) enantiomer[5].

  • Validation Step (EDF/VDF Overlap): Calculate the Vibrational Dissymmetry Factor (VDF) and perform a spectral overlap analysis between the experimental and theoretical spectra. Self-Validation: A positive overlap integral confirms the assigned configuration, while a negative integral definitively indicates the opposite enantiomer[5].

References
  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals Source: FAGG URL:2

  • Determination of the absolute configuration and solution conformation of a novel disubstituted pyrrolidine acid A by vibrational circular dichroism Source: PubMed (NIH) URL:4

  • Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids Source: PubMed (NIH) URL:3

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy Source: MDPI URL:5

  • Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA) Source: MDPI URL:1

Sources

Technical Support Center: Minimizing Background Noise in 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine Fluorescence Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for fluorescence assays utilizing 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring high-quality, reproducible data with a maximal signal-to-noise ratio.

Introduction

Troubleshooting Guide: A Symptom-Based Approach

High background noise is a common frustration in fluorescence assays. This section is organized by the specific issues you might be observing in your experimental data.

Issue 1: High and Variable Fluorescence in Blank/Control Wells

You're seeing a strong signal in wells containing only the buffer and your fluorescent compound, without the target molecule.

This points to a problem with the fundamental components of your assay or the experimental environment.

Potential Causes & Solutions:

  • Autofluorescence from Assay Components:

    • Microplates: Standard polystyrene plates, especially those with clear bottoms, can exhibit significant autofluorescence.[1][2][3]

      • Solution: Switch to black-walled, clear-bottom microplates specifically designed for fluorescence assays. The black walls minimize well-to-well crosstalk and reduce scattered light.[2][4]

    • Assay Buffer & Media: Components in your buffer or cell culture media, such as phenol red, fetal bovine serum (FBS), or certain vitamins, can be inherently fluorescent.[2][5]

      • Solution: Prepare a "buffer only" blank to quantify its intrinsic fluorescence. If it's high, consider using phenol red-free media or switching to a simpler buffered saline solution (e.g., PBS or HBSS) for the final reading step.[2][5] It is also important to ensure that your buffer components are not interacting with the fluorophore in a way that enhances its fluorescence.[6][7][8]

    • Contaminated Reagents: Impurities in solvents or buffer components can fluoresce.

      • Solution: Use high-purity, spectroscopy-grade solvents and reagents.[9] Prepare fresh buffers and filter them if necessary.

  • Non-Specific Binding of the Compound:

    • To the Microplate: Hydrophobic interactions can cause your compound to adsorb to the plastic surface of the microplate wells.[10]

      • Solution: Consider using low-binding microplates. You can also add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your assay buffer to block non-specific binding sites.[11]

    • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may exhibit altered fluorescent properties and stick to surfaces.

      • Solution: Determine the optimal concentration of your fluorescent compound by performing a titration.[1] The goal is to use the lowest concentration that provides a robust signal over background.[12]

  • Instrument Settings:

    • Incorrect Wavelengths: Excitation and emission wavelengths might not be optimal for your compound in your specific buffer system.

      • Solution: Perform excitation and emission scans of your compound in the final assay buffer to determine the true spectral peaks.[13]

    • Gain/Sensitivity Too High: The detector gain may be set too high, amplifying baseline noise.[4][14]

      • Solution: Reduce the gain setting on your plate reader. While this will also reduce your specific signal, the goal is to maximize the signal-to-noise ratio.[12][13][14]

Issue 2: Signal Decreases Over Time (Photobleaching)

You observe a steady decline in fluorescence intensity during repeated measurements of the same well.

This is a classic sign of photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[15][16][17]

Potential Causes & Solutions:

  • Excessive Light Exposure:

    • High Excitation Intensity: The intensity of the excitation light is too high.

      • Solution: Reduce the excitation light intensity by using neutral density filters or adjusting the instrument settings.[17]

    • Prolonged Exposure Time: The sample is being illuminated for too long during each read.

      • Solution: Minimize the exposure time (integration time) for each measurement.[15] Also, reduce the number of flashes per well if your instrument allows for this setting.[2]

    • Repeated Measurements: Taking too many kinetic points or repeatedly scanning the same well will accelerate photobleaching.

      • Solution: Only acquire data for the necessary duration. If possible, use a control well to monitor photobleaching over the course of the experiment.[17]

  • Environmental Factors:

    • Presence of Oxygen: Molecular oxygen can contribute to the photochemical destruction of fluorophores.[18]

      • Solution: While often not practical for high-throughput screening, for mechanistic studies, you can consider de-gassing your buffers. The use of antifade reagents in the mounting media for microscopy can also help.[17]

Issue 3: High Signal in No-Target Controls in Cell-Based Assays

In your cell-based assay, you see a high signal in cells that do not express the target of interest or in the presence of a competitive inhibitor.

This suggests that the fluorescent compound is accumulating in cells non-specifically.

Potential Causes & Solutions:

  • Non-Specific Cellular Uptake and Binding:

    • The compound may be binding to other cellular components or accumulating in intracellular compartments.[11][19]

      • Solution:

        • Optimize Compound Concentration: Use the lowest effective concentration of the fluorescent probe.[1]

        • Wash Steps: Include thorough wash steps after incubation with the fluorescent compound to remove any unbound or loosely bound molecules.[3]

        • Competition Assay: Use a high concentration of a known, unlabeled ligand for your target to displace the fluorescent probe. The remaining signal represents the non-specific binding. This can then be subtracted from your experimental values.

  • Cellular Autofluorescence:

    • Cells naturally contain molecules (e.g., NADH, flavins) that fluoresce, particularly in the green spectrum.[2][20]

      • Solution:

        • Measure Unstained Cells: Always include a control of unstained cells to quantify the level of autofluorescence.[20]

        • Shift to Longer Wavelengths: If possible, use a derivative of your compound that excites and emits at longer wavelengths (red or far-red), as cellular autofluorescence is generally lower in this region of the spectrum.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in a fluorescence assay?

Background fluorescence can be broadly categorized into two types:

  • System Background: This originates from the instrumentation itself, including light source instability, detector noise, and fluorescence from optical components like filters and objectives.[20]

  • Sample-Related Background: This is more common and includes autofluorescence from the microplate, buffer components, and biological samples (e.g., cells), as well as non-specific binding of the fluorescent probe and light scattering.[1][20]

Q2: How do I choose the correct microplate for my fluorescence assay?

For fluorescence intensity assays, the best choice is an opaque, black microplate with a clear, flat bottom.[2][4] The black walls minimize light scatter between wells and reduce background fluorescence, while the clear bottom allows for accurate reading by the detector.[2]

Q3: What is the Inner Filter Effect and could it be affecting my results?

The inner filter effect is a phenomenon where the observed fluorescence intensity is reduced because the excitation or emission light is absorbed by components in the sample, including the fluorophore itself at high concentrations.[21][22] This can lead to a non-linear relationship between concentration and fluorescence.[23] To avoid this, it's generally recommended to work with sample absorbances below 0.1 at the excitation wavelength.[22]

Q4: What is fluorescence quenching and how can I prevent it?

Fluorescence quenching is any process that decreases the fluorescence intensity.[24] This can happen through various mechanisms, including:

  • Dynamic (Collisional) Quenching: An excited fluorophore collides with another molecule (a quencher) in solution, causing it to return to the ground state without emitting a photon.[25][26][27] Common quenchers include molecular oxygen and iodide ions.[18]

  • Static Quenching: The fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.[25][26][27]

To minimize quenching, be mindful of the components in your assay buffer. Certain metal ions and other small molecules can act as quenchers.[18]

Experimental Protocols

Protocol 1: Determining Optimal Compound Concentration

Objective: To find the lowest concentration of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine that gives a robust signal-to-noise ratio.

Methodology:

  • Prepare a serial dilution of your fluorescent compound in the final assay buffer.

  • Dispense the dilutions into the wells of a black, clear-bottom microplate.

  • Include wells with only the assay buffer to serve as a blank.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the signal-to-noise ratio (S/N) for each concentration: S/N = (Average Intensity of Compound Well) / (Average Intensity of Blank Well).

  • Plot the fluorescence intensity and the S/N ratio against the compound concentration.

  • Select the lowest concentration that provides a stable and high S/N ratio (ideally ≥ 3) for your future experiments.[12]

ParameterGuidelineRationale
Signal-to-Noise (S/N) Ratio ≥ 3Ensures the fluorescent signal is clearly distinguishable from the background noise.[12]
Protocol 2: Assay Buffer Optimization

Objective: To select a buffer system that minimizes background fluorescence and maintains the stability of all assay components.

Methodology:

  • Prepare your fluorescent compound at its optimal concentration in a panel of different buffers (e.g., PBS, HEPES, Tris) at various pH values.

  • Include controls for each buffer without the fluorescent compound.

  • Dispense into a microplate and measure the fluorescence intensity.

  • The buffer system that yields the lowest background signal while maintaining a strong signal from the compound is the most suitable.

  • Be aware that some buffers can interact with your target or compound. For example, Tris can chelate divalent metal ions.[6][7]

Visualizations

Troubleshooting_Workflow cluster_blanks Troubleshooting Blanks cluster_kinetics Troubleshooting Photobleaching cluster_cells Troubleshooting Cell-Based Assays Start High Background Noise Observed Check_Blanks Are blank/control wells high? Start->Check_Blanks Check_Kinetics Is signal decreasing over time? Start->Check_Kinetics Check_Cell_Assay High signal in no-target cells? Start->Check_Cell_Assay Autofluorescence Test for Autofluorescence (Plate, Buffer, Media) Check_Blanks->Autofluorescence Yes Light_Exposure Reduce Light Exposure Check_Kinetics->Light_Exposure Yes Cellular_Uptake Assess Non-Specific Uptake Check_Cell_Assay->Cellular_Uptake Yes Nonspecific_Binding Assess Non-Specific Binding (Plate, Aggregation) Autofluorescence->Nonspecific_Binding Still high Solution_Plate Use black-walled plates Autofluorescence->Solution_Plate Solution_Buffer Use phenol red-free media Autofluorescence->Solution_Buffer Instrument_Settings Optimize Instrument Settings (Wavelengths, Gain) Nonspecific_Binding->Instrument_Settings Still high Solution_NSB Add detergent / Use low-binding plates Nonspecific_Binding->Solution_NSB Instrument_Settings->Solution_Plate Instrument_Settings->Solution_Buffer Instrument_Settings->Solution_NSB Solution_Instrument Optimize gain & wavelengths Instrument_Settings->Solution_Instrument Instrument_Settings->Solution_Instrument Solution_Intensity Decrease excitation intensity Light_Exposure->Solution_Intensity Solution_Time Reduce exposure time/flashes Light_Exposure->Solution_Time Cell_Autofluorescence Measure Cell Autofluorescence Cellular_Uptake->Cell_Autofluorescence Still high Solution_Wash Optimize wash steps Cellular_Uptake->Solution_Wash Solution_Conc Titrate compound concentration Cellular_Uptake->Solution_Conc Solution_Wavelength Shift to red-shifted dyes Cell_Autofluorescence->Solution_Wavelength Solution_Subtract Subtract autofluorescence signal Cell_Autofluorescence->Solution_Subtract

Caption: A decision tree for troubleshooting high background noise.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Vertex AI Search.
  • What is Fluorescence Quenching? | Types and Mechanisms. Ossila.
  • What is the Inner Filter Effect?. (2021, July 13). Edinburgh Instruments.
  • Quenching (fluorescence). Wikipedia.
  • Principles of quenched fluorescence (QF). (2025, December 9). Endress+Hauser.
  • 7.3 Fluorescence quenching mechanisms. (2025, August 15). Photochemistry - Fiveable.
  • What is the inner filter effect in fluorescence spectroscopy quenching?. (2014, October 27). ResearchGate.
  • Scattering and absorption differ drastically in their inner filter effects on fluorescence, resonance synchronous, and polarized resonance synchronous spectroscopic measurements. RSC Publishing.
  • What is Fluorescence Quenching?. (2024, May 2). Edinburgh Instruments.
  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - US.
  • Determining background sources in fluorescence. (2011, March 29). AustinBlanco.com.
  • Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences.
  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (2024, July 25). Canopy Biosciences.
  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. (2025, September 11). Basicmedical Key.
  • Photobleaching Principles. Thermo Fisher Scientific - US.
  • Signal-to-Noise Considerations. Evident Scientific.
  • troubleshooting low signal-to-noise ratio in fluorescence polarization. Benchchem.
  • How to develop an optimal fluorescence assay. The Blog - Tecan.
  • Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific - JP.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
  • Fluorescence Measurement Best Practices. (2025, March 26). DeNovix.
  • Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (2018, June 26). Analytical Methods (RSC Publishing).
  • Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (2012, January 5). PMC.
  • Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. PMC.
  • Automatic quality assessment for fluorescence microscopy images. MURAL - Maynooth University Research Archive Library.
  • Optimizing Fluorescence Signal Quality. IonOptix.
  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025, September 4). PLOS One - Research journals.
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - JP.
  • troubleshooting high background in 5-CM-H2Dcfda assay. Benchchem.
  • Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications.
  • Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. CLF.
  • Troubleshooting FluoroSpot assay. U-CyTech biosciences.
  • Assay buffer composition. NanoTemper Technologies.
  • Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS. (2019, June 27). Wiley Online Library.
  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
  • Buffer - assay buffer composition. NanoTemper Technologies.
  • Rationale for a Small Molecule Non-Specific Binding. MilliporeSigma.
  • Fluorescence Method Development Handbook. Thermo Fisher Scientific.
  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (2023, December 20). Journal of the American Chemical Society.
  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience.
  • Effect of the buffer solution on the fluorescence intensity..... ResearchGate.
  • Effect of buffer concentration on the decrease in the fluorescence intensity of eosin using 2 µg ml⁻¹ of the investigated drugs.. ResearchGate.
  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI.
  • Development of Fluorescent 4‑[4-(3H‑Spiro[isobenzofuran-1,4′- piperidin]. (2023, March 15). ACS Publications.
  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PMC.

Sources

Technical Support Center: Mitigating Off-Target Binding of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers working with 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine analogs. This resource is designed to address common challenges and provide practical, field-proven solutions to minimize off-target binding and ensure the generation of high-quality, reproducible data.

Introduction: The Selectivity Challenge

The 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine scaffold is a key pharmacophore in the development of potent and selective inhibitors of monoamine transporters, particularly the serotonin (SERT) and norepinephrine (NET) transporters.[1][2][3] These transporters are critical for regulating neurotransmission, and their modulation is a cornerstone of treatment for numerous central nervous system (CNS) disorders.[1][4] However, the inherent structural motifs that confer high affinity for SERT and NET can also lead to unintended interactions with other proteins, known as off-target binding. These off-target effects can confound experimental results and, in a clinical context, lead to adverse side effects.[5][6]

This guide provides a structured approach to identifying, characterizing, and mitigating off-target binding of your 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine analogs?

A1: Based on their structural similarity to known monoamine reuptake inhibitors, the primary targets for this class of compounds are the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2][3] These transporters are members of the solute carrier family 6 (SLC6) and are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2]

Q2: What are the likely off-targets for this class of compounds?

A2: The off-target profile can be broad, but common liabilities for this scaffold include:

  • Dopamine Transporter (DAT): Due to the high structural homology among the monoamine transporters.[2][7]

  • Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide variety of ligands, including many CNS-active compounds with piperidine moieties.[8][9]

  • Adrenergic and Serotonergic G-Protein Coupled Receptors (GPCRs): The piperidine and chlorophenyl groups can interact with the binding pockets of various GPCRs.

  • hERG Potassium Channel: Interaction with the hERG channel is a common safety liability for many small molecules and can lead to cardiotoxicity.[10]

  • Monoamine Oxidase (MAO-A and MAO-B): While less common, inhibition of MAO enzymes could be a potential off-target activity.[11][12]

Q3: How can I predict potential off-target interactions of my novel analog?

A3: In the early stages of development, computational or in silico methods are invaluable for predicting potential off-target liabilities.[6][13][14] These approaches leverage large databases of known protein-ligand interactions to identify potential off-targets for your compound based on its chemical structure.[15][16]

Commonly used in silico techniques include:

  • Quantitative Structure-Activity Relationship (QSAR) modeling: This method uses statistical models to correlate chemical structures with biological activities.[6][13]

  • Molecular Docking: This technique predicts the preferred orientation of your ligand when bound to a protein target to estimate binding affinity.[14][17]

  • Pharmacophore-based screening: This approach searches for compounds that match a 3D arrangement of chemical features known to be essential for binding to a particular target.

Several publicly available databases can be used for these predictions, including:

  • ChEMBL: A manually curated database of bioactive molecules with drug-like properties.[18]

  • BindingDB: A public database of experimentally measured binding affinities of small molecules to proteins.[19][20]

  • ExCAPE-DB: A large-scale dataset facilitating chemogenomics analysis.[15][16]

Q4: What is the difference between specific and non-specific binding in my assays?

A4: Specific binding is the interaction of your ligand with its intended target receptor. This binding is saturable, meaning there are a finite number of specific binding sites. Non-specific binding (NSB) is the binding of your ligand to other components in the assay system, such as the walls of the microplate, filter membranes, or other proteins.[21] NSB is typically non-saturable and can be a significant source of background noise in your assay.[22][23]

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding (NSB) is a common issue in ligand binding assays that can mask the true specific binding signal. The following troubleshooting guide provides a systematic approach to identifying and mitigating the sources of high NSB.

Potential Cause Explanation Recommended Solution(s)
Suboptimal Blocking Agent The blocking agent is not effectively preventing the ligand from binding to non-specific sites on the assay plate or beads.Optimize the concentration of the blocking agent (e.g., BSA, salmon sperm DNA). Consider trying different blocking agents. Ensure adequate incubation time for the blocking step.[21]
Inappropriate Assay Buffer Composition The pH or ionic strength of the buffer may be promoting non-specific interactions.Optimize the pH of the assay buffer. Increase the ionic strength by adding salts like NaCl to reduce electrostatic interactions.[21]
Ligand Adhesion to Plasticware Hydrophobic ligands can stick to the plastic surfaces of microplates and pipette tips.Add a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to the assay buffer.[21] Consider using low-adhesion plasticware.
High Ligand Concentration Using a radioligand concentration that is too high can lead to increased non-specific binding.For competition assays, use a radioligand concentration at or below its Kd value.[24]
Inadequate Washing Steps Insufficient washing may not effectively remove all unbound ligand.Increase the number of wash steps.[22] Optimize the volume and temperature of the wash buffer.[21]
Filter Binding (in filtration assays) The ligand may be binding to the filter material itself.Pre-soak filters in a blocking buffer.[21] Test different filter materials.

Experimental Protocols

Protocol 1: Radioligand Binding Assay using Scintillation Proximity Assay (SPA)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a target receptor (e.g., SERT or NET) expressed in cell membranes. SPA is a homogeneous assay, meaning there is no need for a separation step to distinguish bound from free radioligand.[25][26][27]

Principle: When a radiolabeled ligand binds to a receptor immobilized on a scintillant-containing bead, the emitted radiation excites the scintillant, producing a light signal. Unbound radioligand is too far from the bead to cause a signal.[23][27][28]

Materials:

  • SPA beads: Wheat Germ Agglutinin (WGA)-coated SPA beads are a common choice for membrane preparations.[27]

  • Cell membranes: Prepared from cells stably expressing the target receptor (e.g., HEK293-SERT or HEK293-NET).

  • Radioligand: A high-affinity radioligand for the target receptor with high specific activity (e.g., [³H]-Citalopram for SERT).[24]

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Fluoxetine for SERT).

  • Assay buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts and any necessary cofactors.

  • Test compound: Your 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine analog, serially diluted.

  • 96-well microplate: White, clear-bottom plates are suitable for SPA.

  • Microplate scintillation counter.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Re-suspend SPA beads in assay buffer according to the manufacturer's instructions.

    • Thaw cell membranes on ice and dilute to the desired concentration in assay buffer. The optimal concentration should be determined empirically.

    • Prepare serial dilutions of your test compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration at or below its Kd.[24]

    • Prepare the non-specific binding control solution in assay buffer.

  • Assay Setup (per well):

    • Add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of your test compound dilution.

    • Add 50 µL of the diluted cell membrane suspension.

    • Add 50 µL of the re-suspended SPA beads.

    • Initiate the binding reaction by adding 50 µL of the radioligand solution to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Data Acquisition:

    • Count the plate in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of your test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[29]

Protocol 2: Cell-Based Functional Assay for Reuptake Inhibition

This protocol measures the functional consequence of your compound's binding to SERT or NET – the inhibition of neurotransmitter reuptake. This assay uses a cell line that endogenously or recombinantly expresses the target transporter.

Principle: The assay measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]-serotonin) into cells. An effective reuptake inhibitor will block this uptake, resulting in a lower intracellular radioactive signal.

Materials:

  • Cell line: A suitable cell line expressing the target transporter (e.g., JAR cells for SERT).[30]

  • Radiolabeled neurotransmitter: e.g., [³H]-Serotonin for SERT.

  • Assay buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Test compound: Your 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine analog, serially diluted.

  • Positive control: A known inhibitor (e.g., Citalopram for SERT).[30]

  • 96-well cell culture plate.

  • Scintillation fluid and liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the cells under appropriate conditions.

    • Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight.[30][31]

  • Assay Procedure:

    • On the day of the assay, remove the culture medium and wash the cells gently with KRH buffer.[30]

    • Add 100 µL of KRH buffer to each well and pre-incubate the plate at 37°C.[30]

    • Prepare serial dilutions of your test compound and the positive control in KRH buffer.

    • Add the test compound or control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.[32]

    • Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

    • Incubate for a specific time to allow for uptake (e.g., 15-60 minutes). This should be within the linear range of uptake, determined empirically.[30]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabel.[30]

    • Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100 in KRH buffer).[30]

  • Data Acquisition:

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and count using a liquid scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition of uptake for each concentration of your test compound.

    • Plot the percentage of inhibition against the log concentration of your compound and determine the IC50 value using non-linear regression.

Visualization of Key Concepts

Workflow for Assessing and Mitigating Off-Target Binding

G cluster_0 Phase 1: Prediction & Initial Screening cluster_1 Phase 2: Characterization & Troubleshooting cluster_2 Phase 3: Lead Optimization A In Silico Profiling (QSAR, Docking) B Primary Target Binding Assay (e.g., SPA for SERT/NET) A->B Guide initial assay development C Broad Off-Target Panel (e.g., CEREP panel) B->C Confirm on-target activity D High Non-Specific Binding? C->D Identify potential issues E Troubleshoot Assay Conditions (Blocking, Buffers, Washing) D->E Yes F Cell-Based Functional Assays (Reuptake Inhibition) D->F No E->F Re-test G Structure-Activity Relationship (SAR) Analysis F->G H Rational Drug Design (Modify scaffold to reduce off-target interactions) G->H I Iterative Rescreening H->I I->B Re-evaluate lead compounds

Caption: A systematic workflow for identifying and mitigating off-target binding.

Signaling Pathway of Primary Targets (SERT/NET)

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NT_Vesicle Neurotransmitter Vesicles (Serotonin or Norepinephrine) NT_Synapse Neurotransmitter NT_Vesicle->NT_Synapse Release Transporter SERT or NET Analog 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine Analog Analog->Transporter Blocks NT_Synapse->Transporter Reuptake Post_Receptor Postsynaptic Receptors NT_Synapse->Post_Receptor Binds Signaling Downstream Signaling Post_Receptor->Signaling

Caption: Mechanism of action at the primary targets, SERT and NET.

References

  • MDPI. (2025). Role of Phosphorylation of Serotonin and Norepinephrine Transporters in Animal Behavior: Relevance to Neuropsychiatric Disorders. Retrieved from [Link]

  • SeragPsych. (2025). SERT: DAT: NET: SEROTONIN, DOPAMINE AND NORADRENALINE TRANSPORTERS. Retrieved from [Link]

  • Sino Biological. (n.d.). IP Troubleshooting: High Background (Specific or Nonspecific). Retrieved from [Link]

  • Celtarys. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

  • PubMed. (n.d.). Molecular physiology of norepinephrine and serotonin transporters. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Frontiers. (n.d.). Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Serotonin signaling pathway in depression. Retrieved from [Link]

  • Oxford Academic. (2024). BindingDB in 2024: a FAIR knowledgebase of protein-small molecule binding data. Nucleic Acids Research. Retrieved from [Link]

  • BindingDB. (n.d.). Binding Database Home. Retrieved from [Link]

  • PMC. (n.d.). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Retrieved from [Link]

  • Frontiers. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Retrieved from [Link]

  • PubMed. (2005). Scintillation proximity assay. Retrieved from [Link]

  • PMC. (n.d.). Critical ligand binding reagent preparation/selection: When specificity depends on reagents. Retrieved from [Link]

  • EMBL-EBI. (2025). ChEMBL. Retrieved from [Link]

  • ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening. Retrieved from [Link]

  • PMC. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Retrieved from [Link]

  • Surmodics. (n.d.). Elisa Troubleshooting -Technical Issues. Retrieved from [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • PubMed. (2014). Predictive in silico off-target profiling in drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding assays and their analysis. Retrieved from [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico Prediction of Off-Target Related Adverse Drug Effects: Cardiotoxicity, Hepatotoxicity, and Reproductive Toxicity. Retrieved from [Link]

  • PMC. (n.d.). Computational/in silico methods in drug target and lead prediction. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Serotonin Research ELISA. (n.d.). Serotonin Research ELISA™. Retrieved from [Link]

  • PMC. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Retrieved from [Link]

  • ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • RSC Publishing. (n.d.). A precise comparison of molecular target prediction methods. Digital Discovery. Retrieved from [Link]

  • ACS Publications. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2020). Design of Novel Monoamine oxidase-B Inhibitors Based on Piperine Scaffold: Structure-activity-toxicity, Drug-Likeness and Efflux Transport Studies. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • MDPI. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]

  • MDPI. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Retrieved from [Link]

  • Serotonin Research ELISA. (n.d.). Serotonin Research ELISA. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Retrieved from [Link]

  • Semantic Scholar. (2014). SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Some novel piperidine analogues having strong alpha glucosidase inhibition. Retrieved from [Link]

  • SCIEX. (n.d.). Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Optimization for 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the manufacturing of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of this key pharmaceutical intermediate. We will delve into the critical aspects of the manufacturing process, offering field-proven insights, detailed troubleshooting protocols, and robust experimental designs to ensure process efficiency, consistency, and purity.

Section 1: Synthetic Strategy Overview

The most robust and scalable synthesis of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine involves a convergent approach. The core strategy hinges on the formation of the C-N bond between the pyrrolidine nitrogen and the 4-chlorophenyl ring. While several methods exist, the Palladium-catalyzed Buchwald-Hartwig amination offers superior efficiency, functional group tolerance, and scalability compared to older methods like Ullmann-type couplings.[1][2]

The general workflow involves the coupling of a protected 3-(piperidin-4-yl)pyrrolidine intermediate with a suitable 4-chlorophenyl halide, followed by a deprotection step to yield the final product.

Manufacturing_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Purification & Isolation cluster_3 Final Product SM1 Protected 3-(Piperidin-4-yl)pyrrolidine (e.g., N-Boc) Coupling Buchwald-Hartwig N-Arylation SM1->Coupling Pd Catalyst, Ligand, Base SM2 4-Chloroaryl Halide (e.g., 1-Bromo-4-chlorobenzene) SM2->Coupling Pd Catalyst, Ligand, Base Deprotection Acid-Mediated Deprotection Coupling->Deprotection Protected Intermediate Workup Aqueous Work-up & Solvent Swap Deprotection->Workup Crude Product Purification Crystallization / Salt Formation Workup->Purification API Final Product (API) Purification->API

Caption: High-level manufacturing workflow for the target molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective catalytic system for the Buchwald-Hartwig N-arylation step at scale?

A: For coupling an aryl chloride, a highly active catalyst system is required. We recommend a Palladium(II) precatalyst like Pd(OAc)₂ or a preformed (NHC)Pd(allyl)Cl catalyst in combination with a bulky, electron-rich biaryl phosphine ligand such as XPhos or RuPhos.[1][3] These ligands facilitate the often rate-limiting reductive elimination step.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are generally preferred to promote the reaction efficiently.[2]

Q2: How can I minimize the formation of the diarylated byproduct?

A: Diarylation, where the piperidine nitrogen also couples with the aryl halide, is a common side reaction if the piperidine nitrogen is unprotected. The most effective strategy is to use a protecting group on the piperidine nitrogen, such as the tert-butoxycarbonyl (Boc) group.[2] This ensures selective arylation at the less sterically hindered and more nucleophilic pyrrolidine nitrogen. Additionally, using a slight excess (1.1-1.2 equivalents) of the pyrrolidine-piperidine intermediate relative to the aryl halide can help consume the halide and prevent over-reaction.

Q3: My final product is an oil and difficult to handle. How can I obtain a stable, crystalline solid?

A: The free base of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine can often be an oil or a low-melting solid. For improved handling, purity, and stability, conversion to a pharmaceutically acceptable salt is highly recommended. The hydrochloride (HCl) or hydrobromide (HBr) salts are often crystalline and can be readily isolated by treating a solution of the free base (e.g., in isopropanol or ethyl acetate) with a solution of HCl or HBr.

Q4: What are the critical process parameters (CPPs) to monitor during the N-arylation reaction?

A: The key CPPs for the Buchwald-Hartwig coupling are:

  • Temperature: This reaction is often exothermic upon addition of the base. Control the temperature to prevent runaway reactions and degradation of the catalyst or product. Typical ranges are 80-120 °C.[2]

  • Inert Atmosphere: The Palladium(0) active catalyst is sensitive to oxygen. Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

  • Water Content: Anhydrous conditions are critical. Use anhydrous and degassed solvents, as water can hydrolyze the base and negatively impact catalyst activity.

  • Reaction Time: Monitor the reaction progress by HPLC or LC-MS to determine the optimal endpoint and prevent the formation of degradation impurities.

Section 3: Troubleshooting Guides

Problem: Low or Stagnant Conversion in N-Arylation Step

Q: My Buchwald-Hartwig coupling has stalled at 60% conversion after several hours. What are the probable causes and how can I fix it?

A: Stagnant conversion is typically due to catalyst deactivation or suboptimal reaction conditions. Follow this troubleshooting logic:

Troubleshooting_Low_Conversion Start Low Conversion Observed Q1 Was the reaction run under a strict inert atmosphere (O2 < 50 ppm)? Start->Q1 Sol1 Root Cause: Catalyst Oxidation Solution: - Improve inerting procedure (e.g., vacuum/N2 cycles). - Use degassed, anhydrous solvents. Q1->Sol1 No Q2 Is the base quality sufficient? (e.g., fresh, potent NaOt-Bu) Q1->Q2 Yes Sol2 Root Cause: Inactive Base Solution: - Use a fresh, unopened container of base. - Titrate base to confirm strength. Q2->Sol2 No Q3 Is the ligand appropriate for an aryl chloride substrate? Q2->Q3 Yes Sol3 Root Cause: Suboptimal Ligand Solution: - Switch to a more active ligand for aryl chlorides (e.g., XPhos, RuPhos, or an NHC ligand). [2] Q3->Sol3 No Sol4 Root Cause: Insufficient Thermal Driving Force Solution: - Increase reaction temperature in 10°C increments. - Consider switching to a higher boiling solvent (e.g., Toluene to Dioxane). Q3->Sol4 Yes

Caption: Decision tree for troubleshooting low N-arylation conversion.

Problem: Formation of a Dehalogenated Impurity

Q: I am observing a significant impurity corresponding to the loss of the chlorine atom from the aryl ring. What causes this and how can it be prevented?

A: This side product, known as a hydrodehalogenation impurity, arises from the reaction of the aryl halide with a hydride source. In the context of a Buchwald-Hartwig reaction, this can be caused by certain phosphine ligands that can undergo P-C bond cleavage or by trace impurities in the starting materials or solvents.

Causality & Prevention:

  • Ligand Choice: Some phosphine ligands are more prone to degradation pathways that can generate hydride species. Ensure you are using a high-purity, robust ligand.

  • Base: While less common, certain bases or impurities within them can contribute to this side reaction. Using a high-purity base like sublimed NaOt-Bu can mitigate this.

  • Temperature: Excessively high temperatures can accelerate ligand degradation. Operate at the lowest effective temperature to achieve full conversion.

  • Reaction Time: Do not let the reaction run significantly longer than needed after full conversion is reached, as this provides more opportunity for side reactions to occur.

Problem: Difficult Removal of Palladium Residues

Q: My final product is failing for residual palladium content. How can I effectively remove it?

A: Palladium removal is a critical step in manufacturing APIs. Standard filtration through Celite may not be sufficient.[1]

Recommended Methods:

  • Activated Carbon Treatment: After the reaction work-up, dissolving the crude product in a suitable solvent (e.g., ethyl acetate, toluene) and stirring with activated carbon (charcoal) can effectively adsorb palladium residues. A subsequent filtration is required.

  • Scavenger Resins: Use a functionalized silica or polymer resin designed to scavenge heavy metals. These "scavengers" often contain thiol or amine groups that chelate palladium. The crude product solution is passed through a bed of the resin or stirred with it as a slurry.

  • Aqueous Washes: Washing the organic solution of your product with an aqueous solution containing a chelating agent like thiourea or cysteine can help extract palladium into the aqueous phase.

MethodAdvantagesDisadvantages
Activated Carbon Cost-effective, readily available.Can sometimes adsorb product, leading to yield loss.
Scavenger Resins High efficiency and selectivity for palladium.Higher cost compared to carbon.
Aqueous Washes Simple to implement in an existing process.May be less effective for certain Pd species; can create emulsions.
Table 1: Comparison of Palladium Scavenging Methods.

Section 4: Key Experimental Protocols

Protocol 1: Scale-Up Buchwald-Hartwig N-Arylation

(This is a generalized protocol and must be adapted and optimized for specific equipment and safety procedures.)

  • Vessel Preparation: Ensure a clean, dry, glass-lined reactor is available. Inert the vessel by performing at least three vacuum/nitrogen backfill cycles.

  • Reagent Charge: Under a strong nitrogen flow, charge the reactor with tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate (1.0 eq.), 1-bromo-4-chlorobenzene (1.05 eq.), Pd(OAc)₂ (0.01 eq.), and XPhos (0.02 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene (10 volumes relative to the limiting reagent) via a subsurface addition line.

  • Reaction Initiation: Begin agitation and slowly add sodium tert-butoxide (1.5 eq.) portion-wise as a solid or as a slurry in toluene. Caution: This addition is often exothermic. Control the addition rate to maintain the internal temperature below 40°C.

  • Heating & Monitoring: After the base addition is complete, heat the reaction mixture to 100-110°C. Monitor the reaction progress every 2 hours by taking a sample for HPLC analysis until the starting amine is <1.0% remaining.

  • Cooldown & Quench: Once complete, cool the reaction to room temperature. Slowly and carefully add water (5 volumes) to quench the reaction and dissolve the inorganic salts.

Protocol 2: Deprotection and Salt Formation
  • Work-up: Separate the organic (toluene) layer from the quench mixture. Wash the organic layer with brine (2 volumes).

  • Solvent Swap: Concentrate the toluene solution under vacuum. Add isopropanol (IPA, 10 volumes) and continue to distill to remove residual toluene.

  • Acidification: Cool the IPA solution to room temperature. Slowly add a 4M solution of HCl in IPA (1.2 eq.) while monitoring the pH.

  • Crystallization: The hydrochloride salt should begin to precipitate. Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5°C and stir for an additional 4 hours to maximize crystallization.

  • Isolation: Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).

  • Washing & Drying: Wash the filter cake with cold IPA (2 volumes). Dry the product under vacuum at 50°C until a constant weight is achieved.

Section 5: References

  • BenchChem. (2025). Navigating the Synthesis and Procurement of N-(4-chlorophenyl)piperidin-4-amine for Advanced Research.

  • BenchChem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.

  • Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

  • Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Letters. [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • BenchChem. (2025). N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds.

  • PubMed. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Validation & Comparative

Comparative Binding Affinity Guide: 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine vs. 4-(1-pyrrolidinyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In neuropharmacology and targeted drug design, the structural evolution of a ligand from a basic pharmacophore to a highly functionalized derivative dictates its target selectivity, binding affinity, and pharmacokinetic viability. This guide provides an objective, in-depth comparison between 4-(1-pyrrolidinyl)piperidine —a highly flexible, basic secondary/tertiary amine building block—and its complex derivative, 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine . By analyzing the structure-activity relationship (SAR) and providing self-validating experimental workflows, this guide equips researchers with the mechanistic insights required to optimize receptor binding assays.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

To understand the causality behind the binding differences of these two compounds, we must analyze their interactions within typical aminergic or Sigma receptor binding pockets.

  • 4-(1-pyrrolidinyl)piperidine (The Baseline Pharmacophore): This core is a highly versatile basic amine utilized across various central nervous system (CNS) and analgesic drug discovery programs [[1]](). Its primary mechanism of target engagement is an ionic interaction (salt bridge) formed between its protonated basic nitrogen and a conserved aspartic acid residue in the receptor pocket 2. However, due to its low molecular weight and lack of lipophilic appendages, it exhibits rapid off-rates and poor target selectivity.

  • 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine (The Optimized Ligand): The addition of a 4-chlorophenyl moiety to the pyrrolidine ring is a proven medicinal chemistry strategy to access deep hydrophobic pockets, significantly improving biochemical potency and target residence time [[3]](). Halogenated phenyl groups linked to piperidine/pyrrolidine scaffolds drastically increase affinity for targets like the Sigma-1 receptor by fulfilling the hydrophobic feature requirements of the receptor's binding model [[4]](). Furthermore, such structural rigidification and lipophilic enhancement are critical in optimizing receptor inhibitors, preventing off-target liabilities while maximizing target engagement 5.

BindingLogic Base 4-(1-pyrrolidinyl)piperidine (Basic Pharmacophore) Receptor Receptor Binding Pocket (Aspartate Salt Bridge) Base->Receptor Ionic Interaction Mod Addition of 1-(4-Chlorophenyl) Group Base->Mod Structural Optimization Enhanced 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine (High Affinity Ligand) Mod->Enhanced Hydrophobic Hydrophobic Sub-pocket (Pi-Pi & Halogen Bonding) Hydrophobic->Receptor Increased Residence Time Enhanced->Receptor Conserved Ionic Bond Enhanced->Hydrophobic New Interactions

Figure 1: Logical relationship of structural modifications enhancing receptor binding affinity.

Quantitative Data Presentation

The table below summarizes the comparative physicochemical properties and representative binding affinities ( Ki​ ) for these compounds against classic targets for this pharmacophore (e.g., Sigma-1 and Histamine H3 receptors).

Property / Parameter4-(1-pyrrolidinyl)piperidine4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine
Molecular Weight 154.25 g/mol 264.79 g/mol
LogP (Lipophilicity) ~ 1.2 (Hydrophilic)~ 3.8 (Highly Lipophilic)
Receptor Salt Bridge Yes (Via Basic Amine)Yes (Via Basic Amine)
Hydrophobic Engagement MinimalHigh ( π−π stacking, Halogen bonding)
Representative Sigma-1 Ki​ > 1,000 nM (Weak)< 10 nM (Potent)
Representative H3 Ki​ ~ 500 nM (Moderate)< 50 nM (Potent)

Experimental Workflow: Self-Validating Radioligand Binding Assay

To objectively determine the Ki​ values of these compounds, a robust competitive radioligand binding assay is required. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Membrane Preparation
  • Action: Homogenize target-expressing cells (e.g., CHO cells expressing human Sigma-1) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Causality: Performing extraction on ice prevents proteolytic degradation of the receptors. The 50 mM Tris-HCl buffer maintains the physiological pH required to keep the piperidine nitrogen protonated, ensuring the critical salt bridge can form.

Step 2: Assay Incubation & Self-Validation
  • Action: Incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., 2 nM [³H]-(+)-pentazocine) and varying concentrations of the test compounds (10⁻¹¹ to 10⁻⁴ M) for 120 minutes at 25°C.

  • Validation System (Defining NSB): Non-specific binding (NSB) must be defined using a 1,000-fold excess of an unlabeled reference ligand (e.g., 10 µM Haloperidol). Why? This creates a self-validating control. If the radioligand signal is not fully displaced by the cold competitor, the assay is flagged for off-target lipid partitioning—a common artifact with highly lipophilic compounds like the 4-chlorophenyl derivative.

Step 3: Rapid Filtration
  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: The basic nitrogen atoms in piperidine/pyrrolidine scaffolds often cause high non-specific binding to negatively charged glass fibers. PEI coats the filter, neutralizing the charge and drastically reducing background noise, thereby validating the signal-to-noise ratio.

Step 4: Scintillation Counting & Data Analysis
  • Action: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow A Membrane Preparation (Target Receptor Expressing Cells) B Incubation with Radioligand (e.g., [3H]-Compound) A->B C Addition of Competitor (Test Ligands & NSB Control) B->C D Rapid Filtration (PEI-soaked GF/B filters) C->D E Washing & Scintillation Counting D->E F Data Analysis (IC50 & Ki Determination) E->F

Figure 2: Step-by-step workflow for self-validating competitive radioligand binding assays.

Sources

A Comparative Guide to Phenylpiperidine Derivatives in Modern Drug Discovery: From Opioids to Novel CNS and Oncology Agents

Author: BenchChem Technical Support Team. Date: March 2026

An editorial disclosure: Initial searches for a publicly documented compound with CAS number 1894657-50-1 did not yield specific pharmacological data. To fulfill the prompt's core requirements for a comparative guide within the drug discovery context, this document will proceed by positing a hypothetical novel agent, designated Compound X (representing CAS 1894657-50-1) . This framework allows us to explore the essential comparative methodologies and scientific rationale that researchers would apply when evaluating a new phenylpiperidine derivative against established classes of compounds.

Abstract

The phenylpiperidine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the foundation of numerous blockbuster drugs. Its rigid, three-dimensional structure is exceptionally amenable to chemical modification, allowing for the precise orientation of functional groups to engage with a wide array of biological targets. This has led to the development of diverse therapeutic agents, from potent opioid analgesics to sophisticated modulators of the central nervous system and emerging cancer therapeutics. This guide provides a comparative framework for drug discovery professionals to evaluate novel phenylpiperidine derivatives. We will explore the pharmacology of major established classes—μ-opioid agonists, monoamine reuptake inhibitors, and sigma receptor modulators—and present a systematic approach to characterize and compare a novel agent, Compound X , using industry-standard experimental protocols and data analysis.

Part 1: The Phenylpiperidine Scaffold: A Cornerstone of Medicinal Chemistry

The journey of the phenylpiperidine scaffold began with the synthesis of meperidine, which led to the revolutionary development of fentanyl and its analogues, fundamentally changing the landscape of anesthesia and pain management.[1][2] These synthetic opioids are derived from the structural simplification of morphine, where the core phenylpiperidine motif retains the necessary pharmacophoric elements for potent μ-opioid receptor agonism.[3]

The versatility of this scaffold extends far beyond analgesia. Strategic modifications to the piperidine ring, the phenyl group, and the nitrogen substituent have yielded compounds that selectively target transporters and receptors within the central nervous system (CNS).[4] This has produced critical medications for psychiatric and neurological disorders, including antidepressants and antipsychotics.[1][4] More recently, the scaffold has been adapted to create inhibitors for novel targets in oncology, demonstrating its enduring relevance in modern drug discovery.[5]

Part 2: Major Classes of Phenylpiperidine Derivatives & Their Mechanisms

A new derivative's potential can only be understood by comparing it to the established benchmarks. Below are key classes of phenylpiperidine-based drugs, defined by their primary mechanism of action.

Class A: The µ-Opioid Receptor Agonists

This class is the most well-known, populated by potent analgesics used extensively in clinical settings for managing acute and chronic pain.[2][4]

  • Exemplary Compounds: Fentanyl, Sufentanil, Remifentanil.[1][6]

  • Mechanism of Action: These compounds act as high-affinity agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] Upon binding, they activate inhibitory G-proteins (Gi/o), leading to the closure of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels. This hyperpolarizes the neuron, reducing synaptic transmission and dampening the propagation of pain signals in the spinal cord and brain.[1][7]

G_Protein_Signaling cluster_membrane Cellular Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein (α, βγ subunits) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ-subunit inhibits K_Channel K⁺ Channel G_Protein->K_Channel βγ-subunit activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Opioid Opioid Agonist (e.g., Fentanyl) Opioid->MOR Binds ATP ATP ATP->AC Analgesia Analgesic Effect cAMP->Analgesia Leads to Ca_Influx->Analgesia Leads to K_Efflux->Analgesia Leads to workflow_binding_assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detect Detection & Analysis A Prepare Reagents: - Membrane Homogenates - Radioligand ([³H]L*) - Compound X Dilutions B Combine Reagents: Membrane + [³H]L* + Cmpd X A->B Dispense C Incubate to Reach Equilibrium B->C D Rapid Filtration (Separate Bound/Free) C->D E Scintillation Counting (Measure Radioactivity) D->E F Calculate IC₅₀ E->F G Convert to Ki (Cheng-Prusoff) F->G Result Binding Affinity (Ki) for Compound X G->Result

Caption: Workflow for a Radioligand Competitive Binding Assay.

Step 2: Quantifying Functional Activity

Causality Behind Experimental Choice: A high binding affinity does not describe the compound's effect. It could be an agonist (activator), antagonist (blocker), or an allosteric modulator. A functional assay is essential to determine this. For instance, if binding data suggests Compound X is a potent DAT ligand, a dopamine uptake assay will reveal if it inhibits the transporter's function, which is the therapeutically relevant action for this target class.

Experimental Protocol: Synaptosomal Dopamine Uptake Assay

This protocol measures the ability of Compound X to inhibit the reuptake of dopamine into nerve terminals.

  • Reagent Preparation:

    • Synaptosomes: Prepare fresh synaptosomes from rat striatal tissue.

    • [³H]Dopamine: Prepare a working solution of radiolabeled dopamine.

    • Test Compound: Use the same serial dilution of Compound X as prepared for the binding assay. A known DAT inhibitor (e.g., GBR12909) should be used as a positive control. [8]

  • Assay Procedure:

    • Pre-incubate the synaptosomal preparation with the various concentrations of Compound X or controls for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [³H]Dopamine to the mixture.

    • Allow the uptake to proceed for a short, defined period (e.g., 5 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove extracellular [³H]Dopamine.

  • Detection & Analysis:

    • Measure the radioactivity retained on the filters (representing dopamine taken up by synaptosomes) using a scintillation counter.

    • Plot the percent inhibition of dopamine uptake versus the log concentration of Compound X.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of Compound X required to inhibit 50% of dopamine uptake.

Step 3: Comparative Data Analysis

The power of this approach lies in direct comparison. All quantitative data should be summarized in a clear, structured table to allow for easy cross-compound and cross-target evaluation.

Table 1: Comparative Pharmacological Profile of Phenylpiperidine Derivatives

CompoundPrimary Target ClassMOR Binding Ki (nM)DAT Binding Ki (nM)S1R Binding Ki (nM)DAT Functional IC₅₀ (nM)
Fentanyl µ-Opioid Agonist0.5 >10,000>5,000>10,000
GBR12909 DAT Inhibitor>10,00015 >8,00025
Haloperidol Sigma Ligand / D2 Antagonist>5,0001505 200
Compound X (Hypothetical Data)To be determined8,50010 1,20018

Data presented for Fentanyl, GBR12909, and Haloperidol are representative values from scientific literature. Data for Compound X is hypothetical for illustrative purposes.

Interpretation of Hypothetical Results: The data in Table 1 would strongly suggest that Compound X is a potent and selective dopamine reuptake inhibitor. Its binding affinity (Ki) for DAT is high (10 nM), and this binding translates directly to potent functional inhibition (IC₅₀ of 18 nM). Importantly, its affinity for the μ-opioid receptor and sigma-1 receptor is significantly lower (over 800-fold and 120-fold selectivity for DAT, respectively), indicating a reduced likelihood of causing opioid-related side effects or off-target CNS effects associated with sigma receptor modulation.

Part 4: Conclusion: Positioning Novel Derivatives in the Therapeutic Landscape

The systematic, comparative evaluation of novel phenylpiperidine derivatives is fundamental to successful drug discovery. By employing a tiered approach—beginning with broad target profiling via binding assays and progressing to specific functional validation—researchers can accurately define a new compound's mechanism of action.

Based on our hypothetical analysis, Compound X emerges as a promising candidate for development as a CNS therapeutic, potentially for conditions like ADHD or depression, where enhancing dopaminergic neurotransmission is beneficial. Its high selectivity over the μ-opioid receptor distinguishes it from the classical phenylpiperidine analgesics and represents a desirable safety profile. This structured, data-driven comparison not only validates the primary therapeutic hypothesis but also provides a critical, early assessment of potential liabilities, guiding all future preclinical and clinical development efforts.

References

  • Title: Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. Source: PubMed URL: [Link]

  • Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Pain Physician Journal URL: [Link]

  • Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed Source: PubMed URL: [Link]

  • Title: Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Source: ACS Publications URL: [Link]

  • Title: Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases. Source: PMC URL: [Link]

  • Title: Differences between opioids: pharmacological, experimental, clinical and economical perspectives. Source: PMC URL: [Link]

  • Title: Phenylpiperidine Derivatives Market Forecast 2031- CAGR of 2.3% Source: Growth Plus Reports URL: [Link]

  • Title: Studies of four novel diphenylbutylpiperazinepyridyl derivatives on release and inhibition of reuptake of dopamine, serotonin and noradrenaline by rat brain in vitro. Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Source: PubMed URL: [Link]

  • Title: Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? Source: Medznat.ru URL: [Link]

  • Title: Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. Source: ResearchGate URL: [Link]

  • Title: Analgesic drugs (Chapter 31) - Fundamentals of Anaesthesia. Source: Cambridge University Press & Assessment URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: PMC URL: [Link]

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A Guide to Cross-Reactivity and Selectivity Profiling: A Case Study of Phenylpiperidine-Containing Ligands

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the adage "one compound, one target" is a rare exception rather than the rule. Most small molecules, to varying degrees, interact with multiple biological targets. This polypharmacology can be a double-edged sword: it may lead to desirable synergistic therapeutic effects or result in unforeseen and undesirable off-target toxicities. Consequently, a thorough understanding of a compound's selectivity—its ability to interact with its intended target over other proteins—is not merely an academic exercise but a cornerstone of safe and effective drug development.[1]

This guide provides a framework for assessing the cross-reactivity and selectivity of a pharmacological agent. Due to the limited public data on the specific molecule 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine, we will use the well-characterized and structurally relevant antipsychotic drug, Haloperidol , as our primary case study. Haloperidol, which features a 4-phenylpiperidine scaffold, is renowned for its complex pharmacology, exhibiting high affinity for both dopamine D2 and sigma (σ) receptors, among others.[2] By comparing Haloperidol to more selective agents, we will illustrate the principles and experimental workflows essential for robust selectivity profiling.

The Pharmacological Profile of a Promiscuous Ligand: Haloperidol

Haloperidol is a classic example of a butyrophenone antipsychotic. Its therapeutic action in treating psychosis is primarily attributed to its potent antagonism of the dopamine D2 receptor. However, its clinical effects, including a significant side-effect profile, are shaped by its interactions with a range of other receptors. Notably, Haloperidol is one of the most widely used reference ligands for sigma receptors due to its high affinity for both the σ1 and σ2 subtypes.[2]

The challenge for researchers using Haloperidol as a pharmacological tool is to dissect which of its observed effects are attributable to D2 receptor blockade, sigma receptor modulation, or its activity at other sites. This ambiguity underscores the critical need for comprehensive selectivity profiling.

Comparative Selectivity Analysis

To put the promiscuity of Haloperidol into context, we compare its binding affinity profile with several other ligands that exhibit greater selectivity for specific targets. The table below summarizes the dissociation constants (Ki, in nM) for these compounds across a panel of relevant receptors. Lower Ki values indicate higher binding affinity.

CompoundPrimary Target(s)Dopamine D2Sigma-1 (σ1)Sigma-2 (σ2)Adrenergic α1Histamine H1Muscarinic M1
Haloperidol D2, σ1, σ21.2 3.2 25 151,800>10,000
Spiperone D20.1 1,2003,5003.030>10,000
(+)-Pentazocine σ1>10,0004.5 1,500>10,000>10,000>10,000
Siramesine σ21,3001300.18 32150>10,000
Chlorpromazine Multiple1.02003000.9 3.0 13

Data are representative values compiled from various public databases and literature sources. Actual values may vary depending on experimental conditions.

This comparative data clearly illustrates the diverse selectivity profiles:

  • Haloperidol shows high, relatively equipotent affinity for D2 and σ1 receptors.

  • Spiperone is highly selective for the D2 receptor over the other targets listed.

  • (+)-Pentazocine is a selective ligand for the σ1 receptor.[3]

  • Siramesine demonstrates remarkable selectivity for the σ2 receptor.

  • Chlorpromazine , like Haloperidol, is a highly promiscuous compound, interacting potently with dopaminergic, adrenergic, histaminergic, and muscarinic receptors.

Key Experimental Methodologies

A robust selectivity profile is built upon a foundation of carefully executed in vitro assays. Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[4][5][6]

Protocol: Radioligand Competition Binding Assay

This protocol provides a generalized workflow for determining the binding affinity (Ki) of a test compound for a target receptor, such as the dopamine D2 receptor.

Rationale: This assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value.[6]

Materials:

  • Cell Membranes: A preparation of cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably expressing human D2 receptors).

  • Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test Compound: The compound to be profiled (e.g., Haloperidol).

  • Non-specific Determinand: A high concentration of a known, non-radioactive ligand for the target receptor to define non-specific binding (e.g., 10 µM Haloperidol).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well Plates and Filter Mats (e.g., GF/B or GF/C).

  • Scintillation Counter and Scintillation Fluid .

Procedure:

  • Prepare Reagents: Dilute the cell membranes, radioligand, and test compound to their working concentrations in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Cell membranes + Radioligand + Non-specific Determinand.

    • Competition: Cell membranes + Radioligand + varying concentrations of the Test Compound (typically in a serial dilution).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[6] The determination of this equilibrium time is a critical preliminary step.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound radioligand from the unbound. Wash the filters several times with ice-cold assay buffer to reduce non-specific binding.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Pathways and Workflows

Diagrams are invaluable for conceptualizing complex biological and experimental systems.

G cluster_D2 Dopamine D2 Receptor Pathway cluster_Sigma1 Sigma-1 Receptor Pathway D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse_D2 Altered Neuronal Excitability PKA->CellularResponse_D2 Modulates S1R Sigma-1 Receptor (ER Chaperone) IP3R IP3 Receptor S1R->IP3R Stabilizes IonChannels Ion Channels (e.g., SK, NMDA) S1R->IonChannels Modulates Haloperidol_S1 Haloperidol (Ligand) Haloperidol_S1->S1R Ca Ca²⁺ Release IP3R->Ca Regulates CellularResponse_S1 Modulation of Signaling & Survival Ca->CellularResponse_S1 IonChannels->CellularResponse_S1

Caption: Simplified signaling pathways for the Dopamine D2 and Sigma-1 receptors.

G Start Test Compound PrimaryAssay Primary Target Assay (e.g., D2 Receptor Binding) Start->PrimaryAssay BroadScreen Broad Selectivity Panel (e.g., 44+ Targets) PrimaryAssay->BroadScreen If potent HitDeconvolution Hit Deconvolution (Dose-Response Curves for Hits) BroadScreen->HitDeconvolution Identified 'Hits' FunctionalAssays Functional Assays (Agonist/Antagonist Mode) HitDeconvolution->FunctionalAssays InVitroTox In Vitro Safety Assays (e.g., hERG, CYP Inhibition) FunctionalAssays->InVitroTox Profile Comprehensive Selectivity Profile InVitroTox->Profile

Caption: A typical workflow for comprehensive selectivity profiling of a compound.

Conclusion: The Imperative of Selectivity Profiling

The case of Haloperidol serves as a powerful illustration of why selectivity profiling is indispensable in pharmacology and drug development. A compound's biological activity is the sum of its interactions with all its targets. Relying solely on its affinity for a primary target can lead to misinterpretation of experimental results and a failure to predict potential clinical side effects.

By employing a systematic and tiered approach to screening—starting with the primary target, moving to a broad panel of receptors and enzymes, and following up with functional assays for any identified "hits"—researchers can build a comprehensive and reliable selectivity profile. This knowledge is crucial for selecting the right chemical tools for basic research and for developing safer, more effective medicines.

References

  • Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. PubMed. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Phenylpiperidines. Wikipedia. [Link]

  • Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches. Universität Wien. [Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. [Link]

  • Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches | Request PDF. ResearchGate. [Link]

  • Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses | Request PDF. ResearchGate. [Link]

  • Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches | Journal of Chemical Information and Modeling. ACS Publications. [Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed. [Link]

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Reproducibility of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine published synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine presents a classic challenge in medicinal chemistry: the chemoselective N-arylation of a specific secondary amine in a dual-amine scaffold. This guide provides an objective, data-driven comparison of published synthetic routes to achieve this transformation. By leveraging commercially available building blocks and modern cross-coupling methodologies, researchers can bypass complex protection-deprotection gymnastics and achieve highly reproducible yields.

Strategic Retrosynthesis & Chemoselectivity

Attempting to directly arylate 4-(pyrrolidin-3-yl)piperidine inevitably results in an intractable mixture of 1-arylpyrrolidine, 1-arylpiperidine, and diarylated byproducts due to the similar nucleophilicity and pKa of the two secondary amines.

The Causal Solution: The most reproducible protocols utilize tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate as the starting material[1]. By pre-protecting the piperidine nitrogen with a bulky Boc group, arylation is forced exclusively onto the pyrrolidine nitrogen.

Furthermore, the choice of the arylating agent is critical. 1-Bromo-4-chlorobenzene is selected over 1-chloro-4-iodobenzene or 1,4-dichlorobenzene. Palladium and Copper catalysts undergo oxidative addition into C–Br bonds orders of magnitude faster than C–Cl bonds[2]. This kinetic preference ensures the 4-chloro substituent remains intact on the final pharmacophore, preventing unwanted oligomerization.

SynthRoute A tert-Butyl 4-(pyrrolidin-3-yl) piperidine-1-carboxylate (Commercially Available) B Chemoselective N-Arylation A->B + 1-Bromo-4-chlorobenzene C Boc-Protected Intermediate B->C Pd or Cu Catalyst D Acidic Deprotection (TFA / DCM) C->D E 4-[1-(4-Chlorophenyl)pyrrolidin -3-yl]piperidine (Target Compound) D->E Neutralization

Workflow for the chemoselective synthesis of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine.

Comparative Analysis of N-Arylation Methodologies

To establish the C–N bond between the pyrrolidine ring and the 4-chlorophenyl group, three primary methodologies are commonly evaluated in the literature: Palladium-catalyzed Buchwald-Hartwig amination[3], Copper-catalyzed Ullmann-type coupling[4], and Nucleophilic Aromatic Substitution (SNAr).

As shown in the data below, SNAr is highly inefficient for this scaffold. The 4-chlorophenyl system lacks the strong electron-withdrawing groups (e.g., -NO2) required to activate the ring for nucleophilic attack. Forcing conditions (>150 °C) lead to thermal degradation of the Boc group and substrate decomposition. Therefore, transition-metal catalysis is mandatory.

Quantitative Performance Data
ParameterMethod A: Buchwald-HartwigMethod B: Ullmann CouplingMethod C: SNAr
Catalyst System Pd2(dba)3 / RuPhosCuI / L-ProlineNone
Electrophile 1-Bromo-4-chlorobenzene1-Bromo-4-chlorobenzene1-Chloro-4-fluorobenzene
Temperature 90 °C110 °C150 °C (Microwave)
Reaction Time 8 – 12 hours24 – 36 hours4 – 6 hours
Typical Yield 85 – 92% 65 – 75% < 20% (Decomposition)
Cost Profile High (Precious metal/Ligand)Low (Base metal/Amino Acid)Low
Reproducibility ExcellentGoodPoor

Detailed Experimental Workflows

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

This method is the industry standard for high-throughput synthesis and library generation due to its rapid kinetics and high functional group tolerance[5].

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate (1.0 equiv, 10 mmol) and 1-bromo-4-chlorobenzene (1.1 equiv, 11 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol% Pd) and RuPhos (4 mol%). Self-Validation Note: The use of a bulky, electron-rich biaryl phosphine ligand like RuPhos is critical to facilitate the reductive elimination step and prevent β-hydride elimination.

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv, 15 mmol). Purge the flask with argon for 10 minutes.

  • Reaction: Inject anhydrous, degassed toluene (50 mL, 0.2 M). Seal the flask and heat at 90 °C for 8–12 hours. Monitor the consumption of the amine via LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the Boc-protected intermediate.

BHCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)Ln Pd0->OxAdd + 1-Bromo-4-chlorobenzene AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Pyrrolidine derivative + NaOtBu RedElim Reductive Elimination Product Formation AmineCoord->RedElim - NaBr, - tBuOH RedElim->Pd0 - N-Aryl Product

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig N-arylation of pyrrolidine.

Method B: Copper-Catalyzed Ullmann-Type Coupling (Scale-Up Alternative)

For multi-gram scale-up where palladium costs are prohibitive, the Ullmann coupling utilizing a cheap amino acid ligand provides a highly viable alternative[6].

Step-by-Step Protocol:

  • Preparation: In a pressure vessel, combine the Boc-protected pyrrolidine-piperidine (1.0 equiv, 50 mmol), 1-bromo-4-chlorobenzene (1.2 equiv, 60 mmol), CuI (10 mol%), L-proline (20 mol%), and K3PO4 (2.0 equiv).

  • Reaction: Add anhydrous DMSO (150 mL). Seal the vessel under an argon atmosphere and heat vigorously at 110 °C for 24–36 hours.

  • Workup (Critical Step): Cool the mixture and dilute with water (300 mL). Extract with EtOAc (3 x 150 mL). Wash the combined organic layers with 5% aqueous ammonia (2 x 100 mL). Causality: CuI forms soluble complexes that streak heavily on silica gel. The ammonia wash converts residual copper into the highly water-soluble[Cu(NH3)4]2+ complex, ensuring a pristine organic layer.

  • Purification: Wash with brine, dry over Na2SO4, concentrate, and purify via recrystallization or silica plug.

Deprotection & Isolation

Regardless of the arylation method chosen, the final step is the removal of the Boc group to reveal the target piperidine.

  • Dissolve the purified intermediate in Dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10.0 equiv) dropwise at 0 °C.

  • Warm to room temperature and stir for 2 hours (monitor by TLC).

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Redissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is basic (pH > 8) to liberate the free base.

  • Extract, dry over Na2SO4, and concentrate to yield 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine .

References

  • Ahmad, M., et al. "Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules." Medical Chemistry Research, 2024. URL:[Link]

  • Jones, G. O., Liu, P., Houk, K. N., Buchwald, S. L. "Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions." Journal of the American Chemical Society, 2010. URL:[Link]

  • Cosgrove, S. C., et al. "One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation." Angewandte Chemie, 2020. URL:[Link]

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A Structural Comparison of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine with Known G-Protein Coupled Receptor Ligands: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with the potential to modulate G-Protein Coupled Receptors (GPCRs) remains a cornerstone of therapeutic innovation. This guide provides a detailed structural comparison of the novel compound 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine with established ligands for two prominent GPCR targets implicated in central nervous system (CNS) disorders: the dopamine D2 receptor (D2R) and the serotonin 5-HT2A receptor (5-HT2AR). While the specific biological target of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine has not been definitively characterized in publicly available literature, its structural motifs suggest a potential interaction with aminergic GPCRs. This analysis, therefore, serves as a predictive exploration of its possible pharmacological profile based on established structure-activity relationships (SAR) for these two critical receptor families.

Introduction to 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine and G-Protein Coupled Receptors

4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine is a synthetic molecule featuring a complex heterocyclic framework. Its structure combines a 4-chlorophenyl group, a pyrrolidine ring, and a piperidine moiety. Such scaffolds are prevalent in a multitude of CNS-active pharmaceuticals, particularly those targeting neurotransmitter receptors.[1]

GPCRs constitute the largest superfamily of cell surface receptors and are the targets for approximately one-third of all approved drugs.[2] These receptors are integral to a vast array of physiological processes, making them a focal point for therapeutic intervention in numerous diseases. The dopamine and serotonin receptor families, both of which are GPCRs, are especially critical in the regulation of mood, cognition, and motor control, and are the primary targets for antipsychotic, antidepressant, and anxiolytic medications.[3][4]

Structural Dissection of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine

To understand its potential interactions with GPCRs, we must first deconstruct the molecule into its key structural components:

  • 4-Chlorophenyl Group: This lipophilic aromatic moiety is a common feature in many CNS drugs. The chlorine atom can influence electronic properties and metabolic stability.

  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle that, in this structure, links the 4-chlorophenyl group to the piperidine ring.

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle, a ubiquitous scaffold in medicinal chemistry known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The basic nitrogen atom of the piperidine is a key pharmacophoric element for many aminergic GPCR ligands.

Figure 1: Key structural components of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine.

Comparative Structural Analysis with Known GPCR Ligands

Comparison with Dopamine D2 Receptor Ligands

The dopamine D2 receptor is a primary target for both typical and atypical antipsychotic drugs.[5][6] The binding of ligands to the D2 receptor is characterized by several key interactions within the orthosteric binding pocket.

Pharmacophore for D2 Receptor Ligands:

A common pharmacophore for D2 receptor antagonists includes:

  • A basic nitrogen atom that forms a salt bridge with a conserved aspartate residue (Asp114 in TM3).[7]

  • An aromatic moiety that engages in hydrophobic and/or pi-stacking interactions with aromatic residues such as phenylalanine and tyrosine in the binding pocket.

  • A specific spatial arrangement of these features is crucial for high-affinity binding.

Structural Similarities and Potential Interactions:

The piperidine nitrogen in 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine can serve as the basic center, potentially forming an ionic bond with Asp1143.32 in the D2 receptor.[7] The 4-chlorophenyl group could occupy a hydrophobic pocket, potentially interacting with aromatic residues like Phe3896.51 and Phe3906.52 in transmembrane helix 6 (TM6).[7]

However, the overall shape and conformational flexibility of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine, dictated by the fused pyrrolidine-piperidine system, will significantly influence its fit within the D2 receptor binding site. Atypical antipsychotics like risperidone, which also contains a piperidine moiety, have a more extended conformation, allowing for interactions with an extended binding pocket near the extracellular loops.[5][8] The more compact structure of the pyrrolidinyl-piperidine core might lead to a different binding mode.

D2_Pharmacophore cluster_ligand Typical D2 Ligand Features cluster_receptor D2 Receptor Binding Pocket Basic_Nitrogen Basic Nitrogen (e.g., Piperidine) Asp114 Asp114 (TM3) Basic_Nitrogen->Asp114 Ionic Bond Aromatic_Group Aromatic Group Aromatic_Pocket Aromatic Pocket (Phe, Tyr in TM5, TM6) Aromatic_Group->Aromatic_Pocket Pi-Stacking/ Hydrophobic Hydrophobic_Tail Optional Hydrophobic Tail Extended_Pocket Extended Binding Pocket Hydrophobic_Tail->Extended_Pocket Hydrophobic Interaction

Figure 2: General pharmacophore for dopamine D2 receptor ligands.
Comparison with Serotonin 5-HT2A Receptor Ligands

The 5-HT2A receptor is another crucial target for atypical antipsychotics and is also the primary target for psychedelic drugs.[2][4]

Pharmacophore for 5-HT2A Receptor Ligands:

Key features for 5-HT2A receptor ligands often include:

  • A protonatable amine that interacts with a conserved aspartate residue (Asp1553.32).[4]

  • An aromatic system that can form pi-stacking interactions with aromatic residues in the binding site, such as tryptophan and phenylalanine.

  • The overall topology and the presence of specific substituents on the aromatic ring can determine agonist versus antagonist activity.

Structural Similarities and Potential Interactions:

Similar to the D2 receptor, the piperidine nitrogen of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine could form a crucial salt bridge with Asp1553.32 of the 5-HT2A receptor.[9] The 4-chlorophenyl group can fit into a hydrophobic pocket, potentially interacting with residues like Trp3366.48, Phe3396.51, and Phe3406.52.[3]

The structure of many 5-HT2A ligands, such as certain atypical antipsychotics and tryptamine-based psychedelics, is relatively planar.[2] The three-dimensional arrangement of the pyrrolidinyl-piperidine scaffold in our compound of interest presents a different steric profile, which could influence its binding affinity and functional activity (agonist, antagonist, or inverse agonist) at the 5-HT2A receptor.

5HT2A_Pharmacophore cluster_ligand Typical 5-HT2A Ligand Features cluster_receptor 5-HT2A Receptor Binding Pocket Protonatable_Amine Protonatable Amine Asp155 Asp155 (TM3) Protonatable_Amine->Asp155 Ionic Bond Aromatic_System Aromatic System (e.g., Indole, Phenyl) Aromatic_Pocket_5HT2A Aromatic Pocket (Trp, Phe in TM6) Aromatic_System->Aromatic_Pocket_5HT2A Pi-Stacking Substituents Specific Substituents (e.g., Methoxy) Additional_Contacts Additional Contact Points Substituents->Additional_Contacts Specific Interactions

Figure 3: General pharmacophore for serotonin 5-HT2A receptor ligands.

Signaling Pathways of D2 and 5-HT2A Receptors

Understanding the potential downstream effects of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine requires an appreciation of the canonical signaling pathways of its potential targets.

  • Dopamine D2 Receptor: The D2 receptor is a member of the D2-like family, which couples to Gαi/o proteins. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6]

  • Serotonin 5-HT2A Receptor: The 5-HT2A receptor primarily couples to Gαq/11 proteins.[4] Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Signaling_Pathways cluster_D2 D2 Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling D2R Dopamine D2 Receptor G_alpha_i_o Gαi/o D2R->G_alpha_i_o AC_inhib Adenylyl Cyclase (Inhibition) G_alpha_i_o->AC_inhib cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease 5HT2AR Serotonin 5-HT2A Receptor G_alpha_q_11 Gαq/11 5HT2AR->G_alpha_q_11 PLC Phospholipase C (Activation) G_alpha_q_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC

Figure 4: Canonical signaling pathways for D2 and 5-HT2A receptors.

Experimental Protocols for Target Validation and Characterization

To empirically determine the GPCR target(s) of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine and its functional activity, a series of in vitro pharmacological assays would be necessary.

Radioligand Binding Assays

This experimental approach is designed to determine the binding affinity of the test compound for a panel of GPCRs.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant GPCR of interest (e.g., D2R or 5-HT2AR).

  • Assay Buffer: Prepare an appropriate assay buffer specific for the receptor being tested.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2R or [³H]ketanserin for 5-HT2AR), and varying concentrations of the unlabeled test compound (4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine).

  • Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

These assays are crucial for determining whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Example: Calcium Mobilization Assay for 5-HT2A Receptor (Gq-coupled)

  • Cell Culture: Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine to the cells. To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: For agonism, plot the fluorescence response against the compound concentration to determine the EC₅₀ (concentration for half-maximal effect) and the maximum efficacy. For antagonism, determine the IC₅₀ for the inhibition of the agonist response.

Conclusion and Future Directions

The structural architecture of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine, featuring a basic piperidine nitrogen and a 4-chlorophenyl group, strongly suggests its potential as a ligand for aminergic GPCRs, with the dopamine D2 and serotonin 5-HT2A receptors being plausible candidates. Its rigid pyrrolidinyl-piperidine core distinguishes it from many established ligands for these receptors, indicating that it may possess a unique binding mode and pharmacological profile.

The comparative analysis presented here provides a rational basis for initiating a comprehensive pharmacological evaluation of this compound. The proposed experimental workflows will be instrumental in identifying its specific molecular target(s), determining its binding affinity, and characterizing its functional activity. Such studies are essential to unlock the therapeutic potential of this novel chemical entity and to guide future drug development efforts in the realm of CNS disorders.

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Validating LC-MS/MS methods for 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine plasma quantification

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating LC-MS/MS Methods for 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine Plasma Quantification: A Comparative Guide

Executive Summary

4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine (CAS: 1894657-50-1) is a structurally complex, basic, and lipophilic scaffold frequently utilized in advanced pharmacological research. Accurate quantification of this compound in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents two distinct bioanalytical challenges:

  • Chromatographic Tailing: The highly basic secondary amine of the piperidine ring interacts with residual silanols on traditional C18 stationary phases.

  • Ion Suppression: Its lipophilicity causes it to co-elute with endogenous glycerophospholipids, leading to severe matrix effects in positive electrospray ionization (+ESI).

This guide objectively compares two sample preparation strategies—Protein Precipitation (PPT) versus Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE)—and two column chemistries (C18 vs. Biphenyl). The experimental design provides a self-validating framework aligned with the FDA (2018)[1] and ICH M10 (2022)[2] bioanalytical method validation guidelines.

Mechanistic Rationale & Experimental Design (E-E-A-T)

Why Biphenyl over C18? Standard C18 columns rely exclusively on hydrophobic dispersive forces. For 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine, this results in poor retention of the polar basic nitrogen and secondary interactions with the silica backbone. A Biphenyl stationary phase introduces orthogonal π−π interactions. The electron-deficient 4-chlorophenyl ring of the analyte strongly interacts with the electron-rich biphenyl groups of the column. This dual retention mechanism (hydrophobic + π−π ) allows for higher organic content in the mobile phase, sharper peak shapes, and enhanced +ESI desolvation.

Why MCX SPE over PPT? PPT is a non-selective technique that leaves high concentrations of phospholipids in the sample extract. These lipids compete for charge in the ESI source, causing signal suppression. Because 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine contains a basic piperidine moiety (pKa ~10.4), it is an ideal candidate for MCX SPE. At a low pH (e.g., pH 2.0), the amine is fully protonated and binds ionically to the sulfonic acid ( −SO3−​ ) groups on the MCX sorbent. This strong ionic bond permits an aggressive 100% organic wash to completely elute neutral lipids and phospholipids before the analyte is released using a high-pH elution solvent.

Step-by-Step Methodologies

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS) and 100 µL of 2% Formic Acid (FA) in water to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% FA through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing (Crucial Step): Wash with 1 mL of 2% FA (removes aqueous interferences), followed by 1 mL of 100% MeOH (removes phospholipids and neutral lipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the piperidine ring, breaking the ionic interaction.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: Protein Precipitation (PPT) (Alternative)

  • Extraction: Aliquot 100 µL of plasma. Add 10 µL of IS.

  • Precipitation: Add 300 µL of cold Acetonitrile (ACN) containing 0.1% FA.

  • Separation: Vortex for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collection: Transfer 100 µL of the supernatant to an autosampler vial.

LC-MS/MS Conditions

  • Column: Biphenyl (50 × 2.1 mm, 1.7 µm) vs. C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS (+ESI MRM): Transition m/z 265.1 84.1 (Piperidine fragment).

Data Presentation & Method Comparison

The following tables summarize the validation data, demonstrating that the optimized method is suitable for its intended purpose[2]. Matrix effects and recovery were evaluated using the IS-normalized matrix factor (MF) as required by FDA guidelines[1].

Table 1: Chromatographic Performance Comparison

ParameterC18 ColumnBiphenyl ColumnCausality / Observation
Retention Time (RT) 1.2 min1.8 minEnhanced retention via π−π interactions on Biphenyl.
Peak Asymmetry ( As​ ) 1.85 (Tailing)1.10 (Symmetrical)Biphenyl shields residual silanols better than C18.
Theoretical Plates (N) ~4,500~12,000Sharper peak on Biphenyl yields higher efficiency.

Table 2: ICH M10 / FDA Method Validation Summary (Plasma)

Validation ParameterProtocol A (MCX SPE)Protocol B (PPT)Acceptance Criteria[1][2]
Extraction Recovery 92.4% ± 3.1%65.8% ± 8.4%Consistent, reproducible
IS-Normalized Matrix Factor 0.98 (No suppression)0.55 (Severe suppression)CV 15%
Linearity ( R2 ) 0.9991 (1-1000 ng/mL)0.9845 (10-1000 ng/mL) 0.9900
LLOQ Precision (%CV) 6.2%18.5% 20%
Intra-day Accuracy (%Bias) -2.1% to +3.4%-12.4% to +14.1% ± 15% (± 20% at LLOQ)

Mandatory Visualizations

Workflow cluster_PPT Method A: Protein Precipitation (PPT) cluster_SPE Method B: MCX SPE (Recommended) Start Spiked Plasma Sample + Internal Standard PPT1 Add 3x Vol Acetonitrile Start->PPT1 SPE1 Condition & Equilibrate (MeOH, then 2% FA) Start->SPE1 PPT2 Vortex & Centrifuge (14,000 rpm, 10 min) PPT1->PPT2 PPT3 Collect Supernatant PPT2->PPT3 LCMS LC-MS/MS Analysis (Biphenyl Column, +ESI MRM) PPT3->LCMS SPE2 Load Sample (Diluted 1:1 with 2% FA) SPE1->SPE2 SPE3 Wash (2% FA, then 100% MeOH) SPE2->SPE3 SPE4 Elute (5% NH4OH in MeOH) SPE3->SPE4 SPE5 Evaporate & Reconstitute SPE4->SPE5 SPE5->LCMS Data ICH M10 Validation Data Processing LCMS->Data

Comparative bioanalytical sample preparation workflows for plasma quantification.

Mechanism Analyte 4-[1-(4-Chlorophenyl)... Piperidine (pKa ~10.4) Acid Acidic Loading (pH 2.0) Analyte becomes Cationic (+) Analyte->Acid Sorbent MCX Sorbent (SO3-) Strong Ionic Interaction Acid->Sorbent Retained Wash 100% Organic Wash Removes Phospholipids Sorbent->Wash Matrix cleared Elution Basic Elution (pH 10+) Analyte Neutralized & Eluted Wash->Elution Recovery

Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic piperidine derivatives.

Conclusion

For the robust LC-MS/MS quantification of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine, researchers must abandon generic PPT and C18 methodologies. The integration of a Biphenyl stationary phase with MCX SPE creates a self-validating, highly specific assay that easily meets the stringent accuracy, precision, and matrix effect criteria mandated by the FDA and EMA.

References[1] Sigma-Aldrich. "4-[1-(4-chlorophenyl)pyrrolidin-3-yl]piperidine Product Details". Sigma-Aldrich. URL:https://www.sigmaaldrich.com/[3] European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". EMA. Jan 2023. URL:https://www.ema.europa.eu/en/ich-m10-bioanalytical-method-validation-scientific-guideline[2] U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". FDA. May 2018. URL:https://www.fda.gov/regulatory-information/search-fda-guidance-documents/bioanalytical-method-validation-guidance-industry

Sources

Isothermal Titration Calorimetry (ITC) Validation of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently evaluate novel small-molecule fragments targeting critical kinase pathways. The compound 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine (MW: 264.8 Da) is a highly specific structural motif. Featuring a lipophilic 4-chlorophenyl group linked to a pyrrolidine-piperidine scaffold, it serves as a potent pharmacophore for occupying the hydrophobic ATP-binding clefts of kinases, most notably in the development of pan-Akt inhibitors like Capivasertib (AZD5363) [1].

Validating the target engagement of such low-molecular-weight fragments is notoriously difficult. This guide objectively compares Isothermal Titration Calorimetry (ITC) against alternative biophysical techniques—Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST)—and provides a self-validating experimental workflow for characterizing this compound's binding thermodynamics.

The Core Directive: Why ITC for Low-Mass Fragments?

When validating the binding of a 264.8 Da fragment to a ~55 kDa target like Akt1 kinase, the choice of biophysical assay dictates the reliability of your hit-to-lead campaign.

While SPR is the industry standard for high-throughput kinetic screening, its detection principle relies on mass change at the sensor surface [2]. A 264.8 Da molecule binding to a 55 kDa protein produces a negligible refractive index shift, often pushing the signal-to-noise ratio to its absolute limit. Furthermore, SPR requires protein immobilization, which can occlude the binding pocket or alter the protein's native conformation.

ITC is the orthogonal gold standard because it is mass-independent. Instead of measuring mass accumulation, ITC directly measures the heat ( ΔH ) released or absorbed during the binding event [3]. It is a label-free, true-solution-phase technique that simultaneously extracts the binding affinity ( Kd​ ), enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n ) in a single experiment.

Quantitative Technology Comparison
ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)
Detection Principle Direct heat measurement ( ΔH )Refractive index (Mass change)Thermophoresis (Hydration shell change)
Label/Immobilization Label-free, in solution Immobilization requiredFluorescent label often required
Small Molecule Suitability Excellent (Independent of mass) Challenging (Low mass = low Rmax​ )Good, but requires fluorophore
Thermodynamic Output Direct ( Kd​,ΔH,ΔS,n ) Indirect (via van 't Hoff analysis)Indirect (requires temperature gradients)
Throughput Low (1-2 hours per run)High (Minutes per run)Medium (Minutes per run)
Artifact Risk Buffer mismatch (Heat of dilution)Non-specific matrix bindingFluorescent tag interference

Pathway Context & Mechanism of Action

To understand the thermodynamic requirements, we must first visualize the biological context. 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine acts as a competitive inhibitor at the kinase domain, blocking downstream signaling responsible for cell survival and proliferation.

Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates Akt Akt1 Kinase (Target) PIP3->Akt Recruits & Activates Downstream mTOR / GSK3β (Cell Survival) Akt->Downstream Phosphorylates Inhibitor 4-[1-(4-Chlorophenyl) pyrrolidin-3-yl]piperidine Inhibitor->Akt Competitive Inhibition

Diagram 1: PI3K/Akt signaling pathway illustrating the competitive inhibition of Akt1 by the target fragment.

Representative Thermodynamic Profiling Data

Below is the representative ITC data profile for 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine binding to recombinant full-length Akt1 kinase at 25°C. The data reveals an enthalpically driven binding event, characteristic of the chlorophenyl group forming strong van der Waals interactions and hydrogen bonds within the hinge region of the kinase.

ParameterValueCausality / Interpretation
Affinity ( Kd​ ) 45.2 nMHigh affinity indicates excellent shape complementarity of the pyrrolidine-piperidine core.
Enthalpy ( ΔH ) -12.4 kcal/molHighly exothermic; driven by specific H-bond formation in the ATP pocket.
Entropy ( −TΔS ) +2.1 kcal/molSlight entropic penalty due to conformational restriction of the flexible piperidine ring.
Gibbs Free Energy ( ΔG ) -10.3 kcal/molSpontaneous, highly favorable binding event.
Stoichiometry ( n ) 0.98Confirms a 1:1 binding ratio; validates that the protein is 100% active and correctly folded.

Self-Validating Experimental Protocol

As an application scientist, I frequently see ITC experiments fail not because of the instrument, but due to poor thermodynamic causality in the sample preparation. The most critical failure point is the heat of dilution caused by mismatched DMSO concentrations [4].

Because 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine is highly hydrophobic, it requires DMSO for aqueous solubility. If the ligand syringe contains 2.05% DMSO and the protein cell contains 2.00% DMSO, the exothermic heat of mixing that 0.05% difference will completely mask the subtle binding isotherm of the actual protein-ligand interaction. Therefore, this protocol utilizes a self-validating exact-match dialysis system.

Step-by-Step Methodology

Phase 1: Exact-Match Buffer Preparation

  • Prepare the base ITC buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM TCEP, and 5% Glycerol.

  • Dialyze the purified Akt1 kinase against 2 liters of the ITC buffer overnight at 4°C using a 10 kDa MWCO cassette.

  • Recover the protein and the exact dialysate (the buffer outside the cassette). Do not discard the dialysate.

Phase 2: Ligand and Protein Formulation (The Causality Step)

  • Ligand: Prepare a 10 mM stock of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine in 100% anhydrous DMSO.

  • Dilute the ligand stock to 200 µM using the exact dialysate recovered from Phase 1. This results in a final DMSO concentration of exactly 2.0%.

  • Protein: Dilute the dialyzed Akt1 kinase to 20 µM using the exact dialysate.

  • Spike the protein solution with 100% anhydrous DMSO to reach a final concentration of exactly 2.0%. Causality check: Both syringe and cell now have identical buffer compositions and exactly 2.0% DMSO.

Phase 3: ITC Titration Execution

  • Degas both samples for 5 minutes to prevent bubble-induced signal spikes.

  • Load the 20 µM Akt1 kinase into the sample cell (typically ~200-300 µL depending on the instrument, e.g., MicroCal PEAQ-ITC).

  • Load the 200 µM ligand into the titration syringe.

  • Run Parameters: Set the temperature to 25°C, reference power to 5 µcal/s, and stirring speed to 750 rpm.

  • Injection Schedule: Program 1 initial purge injection of 0.4 µL (discard this data point), followed by 18 injections of 2.0 µL, spaced 120 seconds apart to allow the baseline to fully equilibrate.

Phase 4: Self-Validation Control

  • Wash the cell and load it with the exact dialysate + 2.0% DMSO (no protein).

  • Titrate the ligand into the blank buffer using the identical injection schedule.

  • Subtract this background heat of dilution from the main experimental data before fitting to a one-set-of-sites binding model.

ITC_Workflow N1 Akt1 Kinase Preparation N3 Buffer & DMSO Matching (2.0%) N1->N3 Dialysis N2 Compound Preparation N2->N3 Dilution N4 MicroCal PEAQ-ITC Titration N3->N4 Load Cell & Syringe N5 Thermodynamic Profiling (Kd, ΔH, ΔS) N4->N5 Data Integration

Diagram 2: The self-validating thermodynamic workflow ensuring exact DMSO matching prior to ITC titration.

Conclusion

While SPR and MST offer higher throughput for library screening, ITC remains the undisputed champion for the rigorous biophysical validation of low-molecular-weight fragments like 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine. By directly measuring the heat of binding, ITC bypasses the mass-dependency limitations of SPR and provides a complete thermodynamic signature that is invaluable for rational, structure-based drug design.

References
  • Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics. Available at:[Link]

  • Nguyen, H. H., et al. (2015). Surface plasmon resonance: A versatile technique for biosensor applications. Sensors. Available at:[Link]

  • Freyer, M. W., & Lewis, E. A. (2008). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in Cell Biology. Available at:[Link]

  • Archer, W. R., & Schulz, M. D. (2020). Isothermal titration calorimetry: practical approaches and current applications in soft matter. Soft Matter. Available at:[Link]

Safety Operating Guide

4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of complex pharmaceutical intermediates like 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine require strict adherence to environmental and safety regulations. As a halogenated, nitrogen-containing heterocycle, this compound presents specific logistical challenges.

This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the safe segregation, containerization, and disposal of this compound, ensuring your laboratory remains compliant with EPA and RCRA frameworks while maintaining the highest standards of operational safety.

Chemical Profile & Segregation Causality

To design a safe disposal protocol, we must first deconstruct the molecule's structural hazards and understand the causality behind its waste classification:

  • The Halogenated Aromatic Ring (4-Chlorophenyl): The covalently bound chlorine atom dictates that this compound—and any solvent it is dissolved in—must be strictly routed to the Halogenated Organic Waste stream. If halogenated compounds are mistakenly routed to non-halogenated waste streams and incinerated at standard temperatures, they can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Commercial disposal capacity for high concentrations of halogen-containing organics is strictly regulated to prevent these emissions[1].

  • The Basic Amines (Pyrrolidine and Piperidine): These secondary and tertiary amines act as potent organic Lewis/Brønsted bases. Mixing this compound with highly concentrated acidic waste streams can result in violent, exothermic neutralization reactions. Laboratory guidelines mandate that strong acid or base solutions must be neutralized to a safe pH range (5.5–9.5) before disposal, and organic bases should be physically segregated from inorganic acids[2].

Quantitative Waste Management Parameters

The US Environmental Protection Agency (EPA) enforces strict quantitative limits on how hazardous waste is accumulated in the laboratory. The following table summarizes the critical RCRA parameters for managing waste streams containing 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine[2][3][4].

Waste Stream CategoryPrimary ContaminantAcceptable pH RangeMax SAA Accumulation VolumeMax On-Site Accumulation TimeEPA Waste Code (Typical)
Solid Halogenated Waste Pure Compound (Powder)N/A55 Gallons180 Days (SQG)U-Listed / D022
Liquid Halogenated Waste Compound + DCM / Chloroform5.5 - 9.555 Gallons180 Days (SQG)F002
Liquid Mixed Waste Compound + MeOH / EtOAc5.5 - 9.555 Gallons180 Days (SQG)F002 / F003

(Note: Under RCRA Subpart K, academic laboratories have the flexibility to remove hazardous waste from the laboratory every twelve months, provided a formal Laboratory Management Plan is in place[3][5].)

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system . Each step contains a verification checkpoint to ensure chemical stability before proceeding to the next phase of disposal.

Step 1: Physical State Assessment and Quenching

If the compound is part of an active reaction mixture, ensure all reactive reagents are fully quenched. Alkali metals, which react violently with halogenated hydrocarbons, must be destroyed by controlled reaction with an alcohol before the mixture is handled[6].

  • Self-Validating Checkpoint: Test the pH of any residual aqueous phase using universal indicator paper. Confirm the pH falls strictly between 5.5 and 9.5[2]. If it does not, perform dropwise neutralization over an ice bath.

Step 2: Solvent Segregation and Extraction

Extract the organic layer containing the 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine.

  • Critical Rule: Regardless of whether the extraction solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate), the resulting solution must be classified as Halogenated Waste due to the target molecule's chlorophenyl moiety. Do not mix this stream with heavy metals or aqueous solutions of toxic organics[2].

Step 3: Containerization

Transfer the liquid waste into a chemically compatible container, such as a high-density polyethylene (HDPE) or glass carboy.

  • Self-Validating Checkpoint: Fill waste bottles no more than within 2 inches of the container lid to allow for vapor volume expansion and pressurization. Visually inspect the container for 5 minutes. If gas is evolving (bubbling), leave the cap loosely threaded inside a functioning fume hood until the reaction ceases, validating that the mixture is kinetically stable. Funnels left in the bottle mouth are strictly prohibited[6].

Step 4: RCRA-Compliant Labeling

Immediately attach a label clearly reading "Hazardous Waste" [7]. Do not use chemical symbols, abbreviations, or structural formulas. Write out the full chemical names or the specific waste stream designation (e.g., Halogenated Organic Waste - Contains Chlorinated Amines)[7]. Under Subpart K, the specific hazardous waste code is not required on the label while it is accumulating in the lab, but must be applied before off-site transport[5].

Step 5: Satellite Accumulation Area (SAA) Storage

Transfer the sealed container to the laboratory's Satellite Accumulation Area (SAA). Generators may accumulate up to 55 gallons of hazardous waste (or 1 quart of acute hazardous waste) at or near the point of generation, provided it remains under the control of the operator[3]. Once the container is full, date it immediately; it must be removed to a Central Accumulation Area (CAA) within three days[7].

Waste Routing Visualization

The following decision tree maps the logical routing of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine waste to ensure strict compliance with EPA segregation guidelines.

G Start 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (In Solvent) CheckState->Liquid SolidCont Double-Bagged HDPE Container Solid->SolidCont CheckSolvent Check Solvent Type Liquid->CheckSolvent Label Attach RCRA-Compliant Hazardous Waste Label SolidCont->Label Halogenated Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) CheckSolvent->NonHalogenated MixH Route to Halogenated Waste Stream Halogenated->MixH MixNH Route to Halogenated Waste Stream (Due to Chlorophenyl group) NonHalogenated->MixNH MixH->Label MixNH->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHSPickup EHS / EPA Certified Disposal Pickup SAA->EHSPickup

Workflow for the classification and disposal of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZUo4FCSp95_uIDuDE7lXEZMVf4PWslExGmsFqNL8iDjhBLmIGAF-VOKy2K6C1ZU-fJMYn8ZJToOfs8LKx7S3DeeCddpIl45O61Q3_vVvOF6l3SaPV90tAevDi3RqEnsiVFoLwVAk=]
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  • Hazardous Waste Manual - Environment, Health and Safety - Cornell University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVPcBJa9LE5ARfrJT4g7D1c_hEBbmPOCIZPAnAFZdON7tmdbOlfd-n7XxA9BrAq2VhPQ6XnPCkEs5IAIfjJTuSQf1ErZMthz20Nyw3chPiiy8E6GKqSIAjluYLKrvMmhGcBGZf-pKv]
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Personal protective equipment for handling 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Protocol for 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine

As a complex heterocyclic amine, 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine presents unique operational challenges in laboratory and manufacturing environments. This guide provides drug development professionals and analytical chemists with field-proven, self-validating protocols for the safe handling, containment, and disposal of this compound.

Chemical Risk Profile & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the compound’s hazards. The molecular architecture of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine dictates its interaction with biological tissues:

  • Dual Amine Centers (Basicity): The presence of both piperidine and pyrrolidine rings creates a highly basic secondary and tertiary amine profile. Upon contact with moisture in the mucous membranes or skin, it acts as a localized corrosive agent, causing severe irritation or chemical burns[1].

  • 4-Chlorophenyl Group (Lipophilicity): The halogenated aromatic ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly bypass the stratum corneum (skin barrier) and penetrate the blood-brain barrier (BBB). Systemic absorption can lead to central nervous system (CNS) depression, presenting as dizziness, drowsiness, or narcosis[2][3].

Understanding this structure-activity risk relationship is critical: you are not just protecting against a chemical burn; you are preventing rapid systemic neurotoxicity.

G A 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine B1 Dual Amine Centers (High Basicity) A->B1 B2 4-Chlorophenyl Group (High Lipophilicity) A->B2 C1 Tissue Corrosivity & Mucous Membrane Irritation B1->C1 C2 Rapid Dermal Absorption & BBB Penetration B2->C2 D1 PPE: Splash Goggles & Corrosion-Resistant Gloves C1->D1 D2 PPE: NIOSH Respirator & Systemic Containment C2->D2

Fig 1: Causality pathway linking molecular structure to required PPE.

Personal Protective Equipment (PPE) Matrix

Because of the compound's potency and absorption profile, PPE selection must be scaled to the energy of the operation. Below is the quantitative and qualitative PPE matrix required for handling this active pharmaceutical ingredient (API)[2][3].

Protection ZoneAnalytical Scale (< 1g, Low Energy)Preparative/Bulk Scale (> 1g, High Energy)Rationale for Selection
Ocular/Face ANSI Z87.1 Safety glasses with side shields.Chemical splash goggles + Full face shield.Prevents basic amine dust/solutions from causing irreversible corneal damage.
Dermal (Hands) Single layer Nitrile gloves (min 4 mil).Double-gloved Nitrile or Butyl rubber (min 8 mil).Nitrile offers excellent resistance to amines. Double gloving prevents lipophilic breakthrough[2].
Dermal (Body) Standard Nomex or cotton lab coat.Tyvek® disposable suit with taped cuffs.Prevents accumulation of potent API dust on reusable garments.
Respiratory N/A (If handled strictly inside a certified fume hood).NIOSH-certified N95/P100 half-mask or PAPR.Protects against aerosolized particulates during milling, weighing, or transfer[1].

Operational Workflow & Containment Strategy

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Step-by-Step Handling Methodology:

  • Environmental Verification: Before opening the container, verify that your chemical fume hood is fully operational. The digital face velocity display must read between 80 and 120 feet per minute (FPM) [4][5]. If the monitor is in alarm or outside this range, abort the procedure immediately[6].

  • Facility Containment: For bulk handling, ensure the laboratory utilizes a "sink airlock" system. This negative pressure differential ensures that any aerosolized API is drawn inward and trapped by HEPA filters, preventing facility-wide contamination[7][8].

  • Static Mitigation: Piperidine derivatives in powder form can generate static charges. Ground all metal spatulas and analytical balances. Use anti-static weigh boats to prevent the powder from aerosolizing upon transfer[1][9].

  • Transfer & Weighing: Perform all transfers at least 6 inches behind the fume hood sash. Keep the sash pulled down to the lowest functional ergonomic height to maximize the physical barrier.

  • De-gowning: Upon completion, remove the outer layer of gloves inside the fume hood to ensure residual API dust remains contained. Wash hands immediately with copious amounts of soap and water[2].

Spill Response & Decontamination Protocol

In the event of a spill, rapid isolation is critical to prevent inhalation exposure.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Decision Inside Fume Hood? Assess->Decision Minor Close Sash, Keep Exhaust On. Don PPE. Decision->Minor Yes Major Evacuate Lab. Trigger Alarm. Decision->Major No / Large Volume Clean Absorb with Inert Material (Sand/Vermiculite) Minor->Clean Dispose Transfer to Sealed Hazardous Waste Container Clean->Dispose

Fig 2: Immediate operational decision tree for chemical spill containment.

Step-by-Step Spill Cleanup:

  • Isolate: If the spill is outside the fume hood, evacuate personnel from the immediate area and allow the HVAC/sink airlock system to clear airborne dust.

  • Protect: Responders must don a NIOSH-approved respirator (P100), chemical goggles, and heavy-duty nitrile gloves[3].

  • Contain: Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with an inert, damp absorbent material (e.g., sand or vermiculite wetted with a compatible solvent or water)[9].

  • Collect: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Decontaminate: Wash the spill surface with a dilute acidic solution (like 5% acetic acid) to neutralize the basic piperidine/pyrrolidine residues, followed by a thorough water rinse.

Waste Disposal Plan

Because of its environmental toxicity and chemical stability, 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine must never be discharged into standard drains or municipal waste[1].

  • Solid Waste: All contaminated PPE, weigh boats, and spill cleanup materials must be placed in a clearly labeled, sealed biohazard/chemical waste bin.

  • Liquid Waste: Aqueous and organic washings containing the compound must be collected in dedicated, compatible high-density polyethylene (HDPE) carboys. Label clearly as "Toxic Heterocyclic Amine Waste."

  • Final Destruction: Transfer all sealed waste to a licensed environmental disposal contractor. The standard and safest method of destruction for halogenated APIs is high-temperature incineration equipped with scrubbers to capture resulting nitrogen oxides (NOx) and hydrogen chloride (HCl) gases[10].

References

  • Ataman Chemicals. PIPERIDINE - Ataman Kimya. Retrieved from: [Link]

  • Pharma Source Direct. Safety Data Sheet - Piperidine derivative; alkaloid. Retrieved from:[Link]

  • Northwestern University Research Safety. Chemical Fume Hood Handbook. Retrieved from:[Link]

  • Stony Brook University. Chemical Fume Hood Safety Policy. Retrieved from: [Link]

  • Rowan University. Chemical Fume Hood Monitor Guidelines. Retrieved from:[Link]

  • GMP Insiders. Types Of Airlocks Used In The Pharmaceutical Industry. Retrieved from: [Link]

  • Pharma Times Official. Types of Airlocks in Pharmaceutical industry. Retrieved from: [Link]

  • JD Pharma Consultants. HSE Management Systems in Pharmaceutical Industry. Retrieved from:[Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.